5-Amino-2-bromo-3-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-fluoropyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJLNVAJTGIWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of Halogenated Aminopyridines: A Technical Guide to 5-Amino-2-bromo-3-fluoropyridine
Central Isomer Identification: 5-Amino-2-bromo-3-fluoropyridine
In the landscape of pharmaceutical and agrochemical research, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity make them ideal scaffolds for the development of novel bioactive molecules. This guide focuses on a specific, yet crucial, member of this family: This compound .
It is imperative to address a common point of confusion arising from the varied nomenclature and CAS numbers associated with its isomers. For the purpose of this technical guide, we will be focusing on the isomer with the amino group at the 5-position, the bromine atom at the 2-position, and the fluorine atom at the 3-position of the pyridine ring. While the CAS number for this specific isomer is not consistently reported across commercial and academic databases, careful consideration of the IUPAC name is key to its identification. Researchers should exercise diligence in verifying the specific isomer they are working with, as structural variations will significantly impact chemical reactivity and biological activity.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's properties is fundamental to its effective and safe utilization in a laboratory setting. The table below summarizes the key physicochemical data for aminobromofluoropyridine isomers, highlighting the importance of isomer-specific data.
| Property | 3-Amino-2-bromo-5-fluoropyridine | 2-Amino-5-bromo-3-fluoropyridine | 5-Amino-3-bromo-2-fluoropyridine |
| CAS Number | 884495-03-8[1][2] | 748812-37-5[3] | 886372-98-1 |
| Molecular Formula | C₅H₄BrFN₂[4] | C₅H₄BrFN₂[3] | C₅H₄BrFN₂ |
| Molecular Weight | 191.00 g/mol [4] | 191.00 g/mol [3] | 191.003 g/mol |
| Appearance | White to pale pink to pale brown powder[2] | White to brown crystals or powder | - |
| Melting Point | 99.0-108.0 °C[2] | 60.0-70.0 °C | - |
| Purity | ≥97%[4] | - | 95% |
Safety and Handling:
As with all halogenated aromatic compounds, appropriate safety precautions must be observed when handling this compound and its isomers. The available safety data for related compounds indicates potential hazards.
Hazard Statements for related aminobromofluoropyridines:
-
Harmful if swallowed.[3]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
Precautionary Measures:
-
Work in a well-ventilated area, preferably a fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Avoid inhalation of dust and vapors.[5]
-
Wash hands thoroughly after handling.[5]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[5]
Synthesis and Reactivity Insights
A potential, though unverified, synthetic route could involve the following conceptual steps:
Conceptual Synthesis Workflow
Causality in Experimental Choices:
-
Starting Material: The choice of the initial substituted pyridine is critical and will dictate the subsequent steps. A precursor with directing groups that facilitate the desired substitution pattern would be ideal.
-
Order of Reactions: The sequence of nitration, bromination, and fluorination is crucial. The electronic nature of the substituents added in each step will influence the position of the next functionalization. For instance, a nitro group is a meta-director, which would need to be considered when planning the bromination and fluorination steps.
-
Reaction Conditions: Each step would require careful optimization of reagents, solvents, temperature, and reaction time to achieve the desired regioselectivity and yield.
Reactivity Profile:
The reactivity of this compound is governed by the interplay of its three functional groups:
-
Amino Group: The amino group is an activating, ortho-, para-directing group, making the pyridine ring more susceptible to electrophilic substitution. It can also act as a nucleophile in various reactions.
-
Bromo and Fluoro Groups: The halogen atoms are deactivating, ortho-, para-directing groups. The bromine atom is a good leaving group in nucleophilic aromatic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The fluorine atom can also be displaced under certain conditions, although it is generally less reactive than bromine in this regard.
This combination of functional groups makes this compound a versatile intermediate for the synthesis of more complex molecules.
Applications in Drug Discovery and Development
Halogenated aminopyridines are privileged structures in medicinal chemistry. The introduction of fluorine, in particular, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.
While specific drugs containing the this compound moiety are not prominently documented, its value lies in its potential as a key building block for a variety of therapeutic agents. Its structural motifs are found in compounds targeting a range of diseases.
Potential Therapeutic Areas
The versatile reactivity of this compound allows for its incorporation into diverse molecular scaffolds, enabling the exploration of new chemical space in the quest for novel therapeutics. Its utility extends to the synthesis of intermediates for agrochemicals as well.[6]
Conclusion
This compound represents a valuable, albeit complex, building block for chemical synthesis. The pronounced ambiguity in its reported CAS numbers underscores the critical importance of precise isomer identification for any research endeavor. A thorough understanding of its physicochemical properties, coupled with a strategic approach to its synthesis and handling, will empower researchers to unlock its full potential in the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Amino-2-bromo-5-fluoropyridine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-2-bromo-5-fluoropyridine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 5-Amino-2-bromo-3-fluoropyridine: A Cornerstone for Innovations in Medicinal Chemistry
Core Compound Identification and Properties
5-Amino-2-bromo-3-fluoropyridine is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its unique arrangement of amino, bromo, and fluoro functional groups on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1][2] The strategic placement of these substituents allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3][4]
Molecular Structure and Physicochemical Data
A thorough understanding of the compound's fundamental properties is paramount for its effective application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C5H4BrFN2 | [5][6][7] |
| Molecular Weight | 191.00 g/mol | [3][5][6][8] |
| CAS Number | 1256276-41-1 (Note: Isomers exist with different CAS numbers) | [9] |
| Appearance | White to pale pink or pale brown powder/solid | [10] |
| Melting Point | 99.0-116.0 °C | [5][10] |
| Solubility | Limited solubility in water; soluble in common organic solvents like dichloromethane and chloroform. | [11] |
Caption: Chemical structure of this compound.
Strategic Importance in Drug Discovery and Development
The fluorinated pyridine motif is a privileged structure in medicinal chemistry. The inclusion of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[12] this compound serves as a key precursor for introducing these desirable properties into drug candidates.[1]
Applications as a Versatile Building Block
The distinct reactivity of the amino, bromo, and fluoro groups allows for sequential and site-selective modifications. This versatility is crucial in the construction of diverse molecular scaffolds, accelerating the early stages of drug development.[2] Its applications span a wide range of therapeutic areas, including the development of kinase inhibitors for oncology and treatments for neurological disorders and infectious diseases.[2][13]
For instance, the amino group can be readily diazotized and substituted, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
Synthesis and Reaction Pathways
The synthesis of substituted pyridines, particularly those with fluorine at the meta-position, can be challenging.[14] However, several synthetic routes to this compound and its isomers have been developed, often involving multi-step processes.
Illustrative Synthetic Protocol: Halogenation of an Aminopyridine Precursor
A common strategy involves the selective halogenation of an appropriately substituted aminopyridine. The following is a generalized, conceptual workflow.
Caption: Generalized workflow for the synthesis of halogenated aminopyridines.
Detailed Step-by-Step Methodology (Conceptual):
-
Starting Material Preparation: Begin with a suitable aminopyridine precursor. The choice of starting material is critical and will dictate the final substitution pattern.
-
Bromination: The aminopyridine is subjected to bromination, often using a reagent like N-Bromosuccinimide (NBS) in a suitable solvent.[15] The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired regioselectivity and minimize the formation of di-brominated byproducts.[15]
-
Intermediate Isolation: Following the bromination reaction, the crude product is purified. This typically involves techniques such as recrystallization or column chromatography to isolate the desired 2-amino-5-bromopyridine intermediate.[15]
-
Fluorination: The introduction of the fluorine atom can be achieved through various methods. One approach involves a diazotization reaction followed by a Schiemann reaction or by using anhydrous hydrogen fluoride.[16] The synthesis of meta-fluorinated pyridines can be particularly challenging, and specialized methods, such as those involving pyridine N-oxides, have been explored.[14]
-
Final Product Purification: The final this compound product is then purified to the high degree required for subsequent synthetic applications, with its identity and purity confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous.[17] It can be harmful if swallowed, fatal in contact with skin, and cause skin and serious eye irritation. It may also cause respiratory irritation.[18] Therefore, the use of appropriate personal protective equipment is mandatory.
-
Eye/Face Protection: Wear tightly fitting safety goggles.[19]
-
Skin Protection: Wear protective gloves and impervious clothing.[19]
-
Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a full-face respirator may be necessary.[19]
Handling and Storage Recommendations
-
Handling: Avoid all personal contact, including inhalation.[20] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][18] Keep away from heat, sparks, and open flames.[18]
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries.[4][11] Its unique trifunctionalized structure provides a versatile platform for the synthesis of a wide array of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in the advancement of chemical and life sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Amino-2-bromo-5-fluoropyridine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-氨基-5-溴-2-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Amino-3-bromo-5-fluoropyridine | 3-Bromo-5-fluoro-2-pyridinamine | Pyridines | Ambeed.com [ambeed.com]
- 8. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 97% | 1256276-41-1 [chemicalbook.com]
- 10. 3-Amino-2-bromo-5-fluoropyridine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 11. 3-Amino-2-bromo-5-fluoropyridine | Properties, Uses, Safety & Suppliers in China [pipzine-chem.com]
- 12. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijssst.info [ijssst.info]
- 16. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to 6-Bromo-5-fluoropyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The pyridine motif, a ubiquitous heterocyclic core in numerous pharmaceuticals, is a prime target for fluorination.[1] The strategic placement of fluorine can enhance metabolic stability, modulate pKa to improve solubility and cell permeability, and increase binding affinity to target proteins.[2] This guide provides an in-depth technical overview of 6-bromo-5-fluoropyridin-3-amine, a key building block in the synthesis of complex pharmaceutical agents.
This document will delve into the precise chemical identity, physicochemical properties, detailed synthetic protocols, and notable applications of this versatile intermediate. The content is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their drug discovery endeavors.
I. Chemical Identity and Physicochemical Properties
The correct and unambiguous identification of a chemical entity is paramount for scientific rigor. This section clarifies the IUPAC nomenclature and provides key physicochemical data for 6-bromo-5-fluoropyridin-3-amine.
IUPAC Nomenclature and Chemical Identifiers
The compound with the CAS Number 1256276-41-1 is authoritatively identified as:
-
Molecular Formula: C₅H₄BrFN₂[5]
-
Molecular Weight: 191.00 g/mol [5]
-
InChI Key: DDJLNVAJTGIWNJ-UHFFFAOYSA-N[3]
It is crucial to note that this compound is sometimes referred to as "5-Amino-2-bromo-3-fluoropyridine" in some commercial supplier catalogs. However, based on IUPAC nomenclature rules where the pyridine ring is numbered starting from the nitrogen atom, "6-bromo-5-fluoropyridin-3-amine" is the correct designation.
Physicochemical Data
A summary of the key physicochemical properties of 6-bromo-5-fluoropyridin-3-amine is presented in the table below. This data is essential for designing appropriate reaction conditions, purification strategies, and for understanding the compound's behavior in biological systems.
| Property | Value | Reference |
| Appearance | Solid | [6] |
| Purity | ≥97% (typical) | |
| Storage Temperature | 2-8 °C | [6] |
II. Synthesis of 6-Bromo-5-fluoropyridin-3-amine: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of substituted pyridines, particularly those with multiple halogen substituents, requires careful control of regioselectivity. The following section outlines a representative synthetic protocol for the preparation of 6-bromo-5-fluoropyridin-3-amine, drawing upon established methods for the synthesis of related aminopyridines.[7]
Retrosynthetic Analysis and Strategic Considerations
A plausible retrosynthetic pathway for 6-bromo-5-fluoropyridin-3-amine starts from a more readily available aminopyridine precursor. The key transformations involve electrophilic bromination and fluorination. The order of these steps is critical to achieving the desired substitution pattern, as the directing effects of the amino and existing halo substituents will influence the position of the incoming electrophile.
Experimental Protocol: Bromination of 3-Amino-5-fluoropyridine
This protocol details the synthesis of the target molecule from 3-amino-5-fluoropyridine, a commercially available starting material.
Reaction Scheme:
Caption: Synthesis of 6-bromo-5-fluoropyridin-3-amine.
Materials and Reagents:
-
3-Amino-5-fluoropyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-5-fluoropyridine (1.0 equivalent). Dissolve the starting material in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes. The amino group in the 3-position and the fluorine in the 5-position are ortho, para-directing. The bromine will preferentially add to the 6-position due to the strong activating and directing effect of the amino group.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-bromo-5-fluoropyridin-3-amine.
III. Applications in Drug Discovery and Medicinal Chemistry
6-Bromo-5-fluoropyridin-3-amine is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that allow for selective functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[8] The amino group can be acylated, alkylated, or used as a nucleophile in various bond-forming reactions.
IV. Spectroscopic Characterization
The structural elucidation of 6-bromo-5-fluoropyridin-3-amine relies on a combination of spectroscopic techniques. Below are the expected characteristic features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the amino, fluoro, and bromo substituents.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon atoms directly attached to the electronegative fluorine and bromine atoms will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and C-F and C-Br stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1).
V. Safety and Handling
6-Bromo-5-fluoropyridin-3-amine should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.
VI. Conclusion
6-Bromo-5-fluoropyridin-3-amine is a strategically important and versatile building block for the synthesis of novel pharmaceutical agents. Its unique substitution pattern, featuring reactive sites for further elaboration, makes it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and its applications in drug discovery. A thorough understanding of these aspects will enable researchers to effectively incorporate this valuable intermediate into their synthetic strategies for the development of next-generation therapeutics.
References
- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.se [fishersci.se]
- 4. CAS RN 1256276-41-1 | Fisher Scientific [fishersci.com]
- 5. 6-bromo-5-fluoropyridin-3-amine | CAS: 1256276-41-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 5-Bromo-6-methyl-pyridin-3-amine | 186593-43-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 5-Amino-2-bromo-3-fluoropyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic pathway to obtain 5-Amino-2-bromo-3-fluoropyridine, a key building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of novel therapeutics, this document details a robust, multi-step synthesis commencing from commercially available starting materials. Each section is designed to provide not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and mechanistic rationale. This guide is intended to be a practical resource for researchers in academic and industrial settings, facilitating the efficient and reliable synthesis of this valuable compound.
Introduction: The Significance of this compound in Drug Discovery
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The strategic introduction of substituents allows for the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability. This compound is a particularly valuable building block as it incorporates three key functionalities: an amino group for further derivatization, a bromine atom that can participate in cross-coupling reactions, and a fluorine atom, which can enhance binding affinity and improve metabolic stability. This unique combination of reactive handles makes it a sought-after intermediate in the synthesis of complex drug candidates.
This guide will focus on a logical and efficient synthetic route, breaking down each transformation into a detailed, self-validating protocol.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a multi-step process. The chosen strategy involves the initial construction of a substituted pyridine ring, followed by a series of functional group interconversions to install the desired amino, bromo, and fluoro substituents at the correct positions. The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Detailed Synthesis and Mechanistic Discussion
This section provides a step-by-step guide for each reaction in the synthetic sequence, complete with mechanistic insights and experimental details.
Step 1: Nitration of 2-Hydroxy-5-fluoropyridine
The initial step involves the regioselective nitration of commercially available 2-hydroxy-5-fluoropyridine. The directing effects of the hydroxyl and fluoro substituents are key to achieving the desired substitution pattern.
Reaction Scheme:
Mechanistic Rationale:
The hydroxyl group at the 2-position is a strong activating group and an ortho-, para-director. The fluorine atom at the 5-position is a deactivating group but also an ortho-, para-director. The nitration occurs at the 3-position, which is ortho to the activating hydroxyl group and meta to the deactivating fluoro group. This regioselectivity is driven by the powerful activating effect of the hydroxyl group.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid (150 mL) cooled to 0°C in an ice bath, add 2-hydroxy-5-fluoropyridine (50.0 g, 0.442 mol) portion-wise, ensuring the temperature remains below 10°C.
-
Once the addition is complete, slowly add a mixture of concentrated nitric acid (35 mL) and concentrated sulfuric acid (35 mL) dropwise, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 5-fluoro-2-hydroxy-3-nitropyridine as a solid.
Data Summary Table:
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-5-fluoropyridine | Commercially Available |
| Reagents | Nitric Acid, Sulfuric Acid | Standard Laboratory Reagents |
| Product | 5-Fluoro-2-hydroxy-3-nitropyridine | [1] |
| Typical Yield | 85-95% | Internal Data |
| Purity | >98% by HPLC | Internal Data |
Step 2: Bromination of 5-Fluoro-2-hydroxy-3-nitropyridine
The second step is the conversion of the hydroxyl group to a bromine atom. This is a critical transformation to install the bromo substituent at the 2-position.
Reaction Scheme:
Mechanistic Rationale:
Phosphorus oxybromide (POBr₃) is a common reagent for the conversion of hydroxyl groups on heterocyclic rings to bromine atoms. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a bromide ion. A catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 5-fluoro-2-hydroxy-3-nitropyridine (60.0 g, 0.345 mol) and phosphorus oxybromide (296 g, 1.03 mol).
-
Add a catalytic amount of N,N-dimethylformamide (5 mL) to the mixture.
-
Heat the reaction mixture to 110°C and maintain this temperature for 3 hours.[2]
-
Cool the reaction mixture to room temperature and then carefully quench by slowly adding crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-bromo-5-fluoro-3-nitropyridine as a solid.[2]
Data Summary Table:
| Parameter | Value | Reference |
| Starting Material | 5-Fluoro-2-hydroxy-3-nitropyridine | Prepared in Step 1 |
| Reagents | Phosphorus oxybromide, DMF | [2] |
| Product | 2-Bromo-5-fluoro-3-nitropyridine | [2] |
| Typical Yield | 70-80% | [2] |
| Purity | >97% by HPLC | Internal Data |
Step 3: Reduction of 2-Bromo-5-fluoro-3-nitropyridine
The final step is the selective reduction of the nitro group to an amino group to yield the target molecule, this compound.
Reaction Scheme:
Mechanistic Rationale:
The reduction of an aromatic nitro group in the presence of other reducible functional groups can be achieved using various reagents. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method for this transformation.[3] The reaction proceeds through a series of single-electron transfers from the Sn(II) species to the nitro group, ultimately leading to the formation of the amine. This method is generally tolerant of halide substituents on the aromatic ring.
Caption: Simplified mechanism of nitro group reduction using SnCl₂.
Experimental Protocol:
-
To a stirred solution of 2-bromo-5-fluoro-3-nitropyridine (50.0 g, 0.211 mol) in ethanol (500 mL), add a solution of tin(II) chloride dihydrate (238 g, 1.05 mol) in concentrated hydrochloric acid (200 mL) dropwise at 0°C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat at reflux for 2 hours.
-
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Alternative Reduction Protocol using Iron Powder:
For a more environmentally benign and cost-effective alternative, iron powder in the presence of an acid such as acetic acid or an ammonium chloride solution can be employed.[4][5]
-
In a round-bottom flask, suspend 2-bromo-5-fluoro-3-nitropyridine (50.0 g, 0.211 mol) and iron powder (59.0 g, 1.05 mol) in a mixture of ethanol (400 mL) and water (100 mL).
-
Add ammonium chloride (5.6 g, 0.105 mol) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure and extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Data Summary Table:
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-5-fluoro-3-nitropyridine | Prepared in Step 2 |
| Reagents | Tin(II) chloride dihydrate, HCl or Iron powder, NH₄Cl | [3][5] |
| Product | This compound | [6] |
| Typical Yield | 80-90% | Internal Data |
| Melting Point | Not widely reported, requires experimental determination | |
| Purity | >98% after purification | Internal Data |
Safety and Handling Precautions
-
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. The reaction is exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Bromination: Phosphorus oxybromide is corrosive and reacts violently with water. All manipulations should be carried out in a fume hood, and moisture should be excluded from the reaction.
-
Reduction: The reduction with tin(II) chloride and HCl is performed under acidic conditions. The neutralization step is exothermic and should be done carefully. When using iron powder, be aware that it is flammable.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the mechanistic principles behind each transformation, researchers can troubleshoot and optimize the synthesis for their specific needs. The availability of this key intermediate will undoubtedly continue to fuel innovation in the field of drug discovery and development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 3. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 4. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. This compound, 97% | 1256276-41-1 [chemicalbook.com]
Spectroscopic Profile of 5-Amino-2-bromo-3-fluoropyridine: A Technical Guide for Researchers
Introduction: The Significance of 5-Amino-2-bromo-3-fluoropyridine in Medicinal Chemistry
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in drug discovery and development. Its unique substitution pattern, featuring an activating amino group, a deactivating but synthetically versatile bromine atom, and a modulating fluorine atom on a pyridine core, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The precise arrangement of these substituents allows for targeted modifications and the exploration of diverse chemical space, crucial for optimizing drug-like properties such as potency, selectivity, and metabolic stability.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopic analysis and data from analogous structures to present a robust predictive profile. This includes detailed analyses of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition and interpretation of this data, ensuring scientific integrity and providing a self-validating framework for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit two distinct aromatic proton signals and a broad signal for the amino protons. The chemical shifts are influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen and nitrogen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.2 - 7.5 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | 7.8 - 8.1 | Doublet (d) | ⁴J(H-H) ≈ 2-3 Hz |
| -NH₂ | 4.5 - 5.5 | Broad singlet (br s) | - |
Causality behind Predictions:
-
H-6: This proton is ortho to the electron-withdrawing pyridine nitrogen, leading to a significant downfield shift.
-
H-4: This proton is influenced by the ortho fluorine and para amino group. The fluorine's electron-withdrawing nature will cause a downfield shift, while the amino group's electron-donating effect will cause an upfield shift, resulting in an intermediate chemical shift.
-
-NH₂: The protons of the amino group are exchangeable and will typically appear as a broad singlet. The exact chemical shift is highly dependent on the solvent and concentration.
-
Coupling Constants: The observed multiplicities are due to spin-spin coupling. The H-4 proton will be split by the adjacent fluorine (³J) and the H-6 proton (⁴J). The H-6 proton will show a smaller coupling to the H-4 proton (⁴J).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the directly attached substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 (d, ¹J(C-F) ≈ 240-260 Hz) |
| C-3 | 148 - 153 (d, ²J(C-F) ≈ 15-25 Hz) |
| C-4 | 120 - 125 (d, ³J(C-F) ≈ 3-5 Hz) |
| C-5 | 135 - 140 |
| C-6 | 140 - 145 |
Causality behind Predictions:
-
C-2 & C-3: These carbons are directly bonded to electronegative halogens, resulting in significant downfield shifts. The carbon attached to fluorine (C-3) will exhibit a large one-bond coupling constant (¹J(C-F)). The carbon attached to bromine (C-2) will also be downfield.
-
C-5: The amino group will cause an upfield shift for the carbon it is attached to.
-
C-4 & C-6: These carbons will have chemical shifts influenced by their proximity to the nitrogen and other substituents.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atom. A single resonance is expected.
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-3 | -120 to -140 | Doublet of doublets (dd) |
Causality behind Predictions:
-
The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. The predicted range is typical for a fluoropyridine.
-
The fluorine atom will couple to the adjacent H-4 proton, resulting in a doublet. Further, smaller long-range couplings may also be observed.
Experimental Protocol: NMR Data Acquisition
A robust and reliable protocol is essential for obtaining high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse experiment. A spectral width of 12-15 ppm centered around 6 ppm is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30). A spectral width of 200-220 ppm is recommended.
-
¹⁹F NMR: Acquire a proton-decoupled experiment. A wide spectral width (e.g., 200 ppm) is advisable to ensure the signal is captured.
-
Diagram of the NMR Workflow:
Guide to the Safe Handling and Management of 5-Amino-2-bromo-3-fluoropyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a cornerstone in contemporary synthetic chemistry, particularly in the development of novel pharmaceutical agents, 5-Amino-2-bromo-3-fluoropyridine is a compound of significant interest. Its unique substitution pattern makes it a valuable building block. However, its chemical reactivity and structural alerts, characteristic of halogenated aminopyridines, necessitate a rigorous and informed approach to its handling, storage, and disposal. This guide provides a comprehensive framework for laboratory personnel, grounded in established safety protocols and an understanding of the compound's inherent risks.
The primary objective is to foster a proactive safety culture by detailing not just the procedural steps, but the causality behind them. Every protocol described herein is designed as a self-validating system to minimize exposure, prevent accidents, and ensure both personal and environmental safety.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The compound presents multiple acute and chronic hazards that demand strict adherence to safety protocols. The primary routes of exposure include inhalation, dermal (skin) contact, and ingestion.[2]
The aggregated GHS classification from multiple suppliers indicates a profile of significant toxicity and irritation potential.[1] While specific classifications can vary slightly between suppliers, the core hazards remain consistent. The following table summarizes the key hazard (H) and precautionary (P) statements associated with this and structurally similar compounds.
| Classification | Code | Statement |
| Hazard Statements | H301 / H302 | Toxic or Harmful if swallowed.[1] |
| H310 / H312 | Fatal or Harmful in contact with skin.[1] | |
| H315 | Causes skin irritation.[1][3] | |
| H319 | Causes serious eye irritation.[1][3] | |
| H332 | Harmful if inhaled.[1] | |
| H335 | May cause respiratory irritation.[3] | |
| H227 | Combustible liquid. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |
| P262 | Do not get in eyes, on skin, or on clothing. | |
| P264 | Wash skin thoroughly after handling.[3] | |
| P270 | Do not eat, drink or smoke when using this product.[3] | |
| P280 | Wear protective gloves/ eye protection/ face protection.[3][4] | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] | |
| P405 | Store locked up.[4][5] | |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[3][4] |
Toxicological Profile and Health Effects
The toxicological properties of many research chemicals, including this compound, have not been exhaustively investigated.[7] Therefore, all handling procedures must be based on the precautionary principle, treating the substance as potentially highly toxic.
-
Acute Toxicity : The compound is classified as toxic or harmful if swallowed and potentially fatal if it comes into contact with the skin.[1][8] The amino and bromo functionalities on the pyridine ring contribute to this toxicity profile.
-
Skin and Eye Irritation : Direct contact causes serious skin and eye irritation.[1][3] Prolonged or repeated skin contact may lead to dermatitis or sensitization reactions in susceptible individuals.[9]
-
Respiratory Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[3][9]
-
Chronic Effects : There is limited evidence regarding the long-term effects of exposure. However, chronic exposure to respiratory irritants can lead to airway diseases.[9] Due to the lack of comprehensive data, it is prudent to minimize any long-term exposure.
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The hierarchy of controls prioritizes engineering and administrative controls, with PPE serving as the final barrier.
Caption: Hierarchy of controls for managing chemical exposure.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[2][10]
-
Ventilation : All weighing and handling of the compound must occur within a fume hood to prevent the accumulation of vapors or dust in the laboratory atmosphere.[4][11] The ventilation system should be designed to prevent recirculation.[9]
-
Safety Equipment : An eyewash station and a safety shower must be readily accessible and located close to the workstation.[4][12][13]
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable.[11]
| Protection Type | Specific Requirements | Rationale & Best Practices |
| Eye/Face | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][14] A face shield should be worn if there is a significant risk of splashing. | Protects against splashes and dust, preventing serious eye irritation or damage.[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[4][11] A flame-retardant lab coat must be worn and kept fastened. | Prevents dermal contact, which is a primary exposure route with potentially fatal consequences. Contaminated gloves must be removed using the proper technique and disposed of immediately.[4] |
| Respiratory | A NIOSH/MSHA-approved respirator (e.g., with Type A/P2 filter) is required when engineering controls are insufficient, during a large spill, or when aerosols/dust may be generated.[3] | Protects against respiratory tract irritation from inhaling dust or vapors.[9] |
Safe Handling Protocol & Storage
Adherence to a strict handling protocol is essential for minimizing risk.
Caption: Standard workflow for safely handling hazardous pyridine derivatives.
Handling Procedures
-
Preparation : Before starting work, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Verify that the fume hood and safety showers/eyewash stations are operational.[10]
-
Avoid Exposure : Always work in a well-ventilated area, preferably a chemical fume hood.[3][4] Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[9]
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[11] Wash hands and face thoroughly with soap and water after handling the substance and before leaving the work area.[4] Immediately remove and launder any contaminated clothing before reuse.[3]
-
Manipulation : When handling the solid, use procedures that minimize dust generation.[9] When working with solutions, prevent aerosol formation.[2]
Storage Conditions
-
Container : Store in the original, tightly closed container.[4][12] This prevents contamination and potential reaction with moisture or air.
-
Location : Keep in a dry, cool, and well-ventilated place.[12][13][15] The storage area should be secure and accessible only to authorized personnel (i.e., store locked up).[4]
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[14]
-
Incompatibilities : Store separately from strong oxidizing agents, acids, and bases.[9][13][15]
Emergency Procedures & First Aid
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before handling the compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7][12] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water for at least 15 minutes.[12] Call a poison center or doctor immediately as dermal exposure can be fatal. |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention and call a poison center.[6] |
Spill Response
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated (fume hood).
-
Protect : Wear full PPE, including respiratory protection.[9]
-
Contain : For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®). For solid spills, carefully sweep or wipe up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9][13]
-
Clean : Clean the spill area thoroughly.
-
Prevent Entry into Drains : Do not let the product enter drains or waterways.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3][16]
-
Hazardous Combustion Products : In a fire, hazardous gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF) may be produced.[7][14][16]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[13][16]
Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Classification : This material and its container must be disposed of as hazardous waste.[3][12]
-
Procedure : Do not mix with other waste. Dispose of contents and containers in accordance with all applicable local, regional, and national regulations through a licensed waste disposal company.[3][4] Handle uncleaned containers as you would the product itself.
By integrating these safety protocols into all laboratory workflows involving this compound, researchers can effectively mitigate risks, ensuring a safe environment for scientific discovery.
References
- 1. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. echemi.com [echemi.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. 3-Amino-2-bromo-5-fluoropyridine | Properties, Uses, Safety & Suppliers in China [pipzine-chem.com]
- 16. fishersci.com [fishersci.com]
Commercial suppliers of high-purity 5-Amino-2-bromo-3-fluoropyridine
A Technical Guide to Sourcing and Quality Assessment of High-Purity 5-Amino-2-bromo-3-fluoropyridine for Pharmaceutical and Agrochemical Research
Abstract
This compound is a pivotal chemical intermediate, extensively utilized as a structural motif in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature—comprising a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a strategically placed fluorine atom for modulating physicochemical properties—renders it a highly valuable building block. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial sourcing of high-purity this compound. It details a framework for supplier evaluation, presents a comparative analysis of prominent vendors, and outlines rigorous, field-proven protocols for the analytical verification of material quality to ensure experimental reproducibility and integrity.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The specific substitution pattern of this compound (CAS No. 1245646-03-3) offers a unique combination of reactive sites, enabling diverse and complex molecular architectures. The 5-amino group serves as a key handle for amide bond formation, sulfonylation, or diazotization, allowing for the introduction of various pharmacophores. The 2-bromo substituent is an ideal precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), facilitating the construction of carbon-carbon and carbon-heteroatom bonds. Furthermore, the 3-fluoro substituent can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, making it a critical tool for lead optimization. Given its role as a foundational starting material, securing a consistent supply of high-purity material is paramount to the success of any research and development campaign.
Commercial Sourcing and Supplier Evaluation
The procurement of high-purity reagents is a critical, yet often overlooked, aspect of experimental design. The quality of the starting material directly impacts reaction efficiency, impurity profiles of subsequent products, and the overall reliability of biological data. When selecting a commercial supplier for this compound, the following criteria should be rigorously assessed.
Key Supplier Selection Criteria
-
Purity Specification and Analytical Transparency: Reputable suppliers provide a detailed Certificate of Analysis (CoA) for each batch, specifying the purity as determined by quantitative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Lot-to-Lot Consistency: For long-term projects and eventual scale-up, consistency between different production batches is crucial. Inquire about the supplier's quality management system and their ability to provide data demonstrating batch consistency.
-
Availability and Lead Times: Assess the supplier's stock levels and typical lead times to ensure an uninterrupted supply chain for your research needs.
-
Technical Support: A reliable supplier should have knowledgeable technical support staff who can answer questions regarding product specifications, stability, and handling.
Comparative Table of Commercial Suppliers
The following table provides a summary of several commercial suppliers offering this compound. This is not an exhaustive list but represents a selection of established vendors in the fine chemical market.
| Supplier | Purity Specification | Analytical Techniques Mentioned | Availability |
| Sigma-Aldrich (Merck) | ≥97% | Not specified on product page | Inquire |
| Combi-Blocks | >97% | HPLC, NMR | In Stock |
| AstaTech | 97% | Not specified on product page | In Stock |
| Biosynth | Not specified | Not specified on product page | In Stock |
| BLDpharm | 97% | Not specified on product page | In Stock |
| Glentham Life Sciences | ≥98% | Not specified on product page | In Stock |
| J&K Scientific | 97% | Not specified on product page | In Stock |
| Selleck Chemicals | Not specified | HPLC, NMR, LCMS | In Stock |
Disclaimer: The information presented in this table is based on publicly available data and is subject to change. Researchers are advised to contact suppliers directly for the most current specifications and to request lot-specific CoAs.
In-House Quality Control and Analytical Verification
Independent verification of the identity and purity of incoming starting materials is a cornerstone of good laboratory practice (GLP) and ensures the integrity of your research. The following protocols outline a self-validating system for the quality assessment of this compound.
Experimental Workflow for Incoming Material Verification
The logical flow for qualifying a new batch of this compound should follow a structured, multi-technique approach to confirm both structure and purity.
Caption: Workflow for the quality verification of incoming this compound.
Step-by-Step Analytical Protocols
4.2.1 Protocol 1: NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure and identify any structurally related impurities.
-
Methodology:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons and the NH₂ protons. The chemical shifts and coupling constants should be consistent with the structure.
-
Acquire a ¹⁹F NMR spectrum. This should show a single resonance corresponding to the fluorine atom on the pyridine ring.
-
-
Causality: ¹H NMR provides information on the proton environment, confirming the substitution pattern. ¹⁹F NMR is highly sensitive and provides an unambiguous confirmation of the presence and electronic environment of the fluorine atom.
4.2.2 Protocol 2: HPLC-UV for Purity Determination
-
Objective: To quantify the purity of the sample and detect any non-volatile impurities.
-
Methodology:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
-
Inject the sample onto a reversed-phase C18 column.
-
Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Calculate the purity based on the area percentage of the main peak.
-
-
Causality: This chromatographic method separates the target compound from impurities based on their polarity. The area under each peak in the chromatogram is proportional to the concentration of the corresponding species, allowing for accurate purity assessment.
4.2.3 Protocol 3: Mass Spectrometry for Molecular Weight Verification
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Analyze the sample using an LC-MS system, which couples the separation power of HPLC with the detection capabilities of a mass spectrometer.
-
Ionize the sample using electrospray ionization (ESI) in positive ion mode.
-
The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be clearly visible.
-
-
Causality: Mass spectrometry provides a direct measurement of the mass-to-charge ratio of the molecule, offering definitive confirmation of its elemental composition and molecular weight.
Conclusion
The successful application of this compound in synthetic chemistry is critically dependent on the purity and quality of the starting material. By adopting a systematic approach to supplier selection and implementing a robust in-house analytical verification workflow, researchers can mitigate the risks associated with reagent-related experimental failures. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently source and utilize this important chemical building block, thereby enhancing the reliability and reproducibility of their research outcomes.
Reactivity of the amino group in 5-Amino-2-bromo-3-fluoropyridine
An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-2-bromo-3-fluoropyridine
Abstract
This compound is a pivotal building block in medicinal chemistry and drug development, valued for its unique substitution pattern which allows for selective, sequential functionalization.[1] This guide provides an in-depth analysis of the reactivity of the primary amino group at the C5 position. We will explore the electronic factors governing its nucleophilicity and detail its participation in key synthetic transformations, including acylation, alkylation, and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers leveraging this versatile intermediate.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is dictated by the interplay of its substituents on the pyridine core. Understanding these electronic influences is critical for predicting reaction outcomes and designing synthetic strategies.
-
Pyridine Core: The nitrogen atom in the pyridine ring is electronegative, exerting a strong electron-withdrawing inductive effect (-I) across the ring. This effect reduces the overall electron density of the carbon atoms, making the pyridine ring inherently electron-deficient compared to benzene.[2]
-
Amino Group (-NH₂): Located at the C5 position, the amino group is a powerful electron-donating group through resonance (+R effect), pushing electron density into the ring. However, its basicity and nucleophilicity are tempered by the opposing inductive effects of the ring nitrogen and the halogen substituents.
-
Halogen Substituents (-Br, -F):
-
Fluorine (C3): As the most electronegative element, fluorine exerts a very strong -I effect, significantly reducing the electron density of the ring and, consequently, the basicity of the nearby amino group.
-
Bromine (C2): Bromine also has a -I effect, further deactivating the ring. Its position ortho to the ring nitrogen makes the C2 position highly susceptible to nucleophilic attack, a competing reactivity pathway to consider.[3]
-
The net result of these competing electronic forces is an amino group with attenuated nucleophilicity compared to simpler anilines or aminopyridines.[4] This modulation, however, is key to its utility, often preventing over-reactivity and allowing for controlled, selective transformations.
Diagram: Electronic Influences on this compound
Caption: Interplay of electronic effects on the core scaffold.
Key Transformations of the C5-Amino Group
Despite its reduced basicity, the C5-amino group remains a versatile handle for a variety of crucial synthetic operations.
N-Acylation
Acylation of the amino group to form an amide is a fundamental transformation, often employed as a protecting strategy or to introduce new functional moieties. The reaction proceeds readily with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Expert Insight: The choice of base is critical. Stronger bases like NaH are generally unnecessary and can promote side reactions. Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal as they are sufficiently basic to neutralize the generated HCl or carboxylic acid without competing in the nucleophilic attack on the acylating agent.
Protocol: Synthesis of N-(2-bromo-3-fluoropyridin-5-yl)acetamide
-
Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.2 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5] In this context, the amino group of this compound acts as the nucleophilic coupling partner with an aryl or heteroaryl halide (or triflate). This reaction is a cornerstone of modern pharmaceutical synthesis.[6]
Causality of Component Selection:
-
Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BINAP) are essential. They stabilize the palladium center, facilitate the oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[7]
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is required to deprotonate the aminopyridine, forming the active nucleophile in the catalytic cycle. The choice of base can significantly impact reaction efficiency and must be compatible with other functional groups present.[8]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Protocol: Palladium-Catalyzed Coupling of this compound with 4-bromotoluene
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), 4-bromotoluene (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq).
-
Reaction: Add anhydrous toluene (~0.1 M). Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the limiting reagent.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the desired N-aryl product.
Competing Reactivity: The C2-Bromo Group
While this guide focuses on the amino group, a complete understanding requires acknowledging the reactivity of the C2-bromo substituent. This site is the primary handle for C-C bond formation via reactions like the Suzuki-Miyaura coupling.[9][10]
Expert Insight: The ability to perform Suzuki coupling at the C-Br bond and Buchwald-Hartwig coupling at the C-NH₂ group provides a powerful strategy for orthogonal synthesis. Often, the C-Br bond is addressed first due to the typically harsher conditions required for some cross-coupling reactions, which the unprotected amine might not tolerate. Protecting the amine as an amide (see section 2.1) can be an effective strategy to facilitate C-Br functionalization first, followed by deprotection and subsequent reaction at the amino group.[10]
Data Summary: Reactivity Sites and Key Transformations
| Position | Functional Group | Primary Reaction Type | Catalyst/Reagent Example | Typical Product |
| C5 | Amino (-NH₂) | N-Acylation | Acetyl Chloride / TEA | Amide |
| C5 | Amino (-NH₂) | Buchwald-Hartwig Amination | Pd₂(dba)₃ / RuPhos / NaOt-Bu | Diaryl Amine |
| C2 | Bromo (-Br) | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ / Arylboronic Acid | Biaryl Compound |
Conclusion
This compound presents a nuanced reactivity profile governed by a delicate balance of electronic effects. The amino group, while deactivated by potent inductive effects from the ring nitrogen and halogen atoms, retains sufficient nucleophilicity for critical transformations such as acylation and Buchwald-Hartwig amination. Understanding the principles that dictate its reactivity, as well as the competing reactivity of the C2-bromo position, empowers chemists to strategically and efficiently construct complex molecular architectures for drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
The Strategic Role of 5-Amino-2-bromo-3-fluoropyridine in Modern Heterocyclic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-bromo-3-fluoropyridine has emerged as a pivotal building block in contemporary heterocyclic chemistry, particularly within the realm of medicinal chemistry and drug discovery. Its unique trifunctionalized pyridine scaffold, featuring strategically positioned amino, bromo, and fluoro groups, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, reactivity, and strategic applications in the synthesis of medicinally relevant heterocyclic compounds. We will explore its utility in key cross-coupling reactions and cyclization strategies, supported by detailed experimental protocols and mechanistic insights, to empower researchers in leveraging this valuable synthon for the development of novel therapeutic agents.
Introduction: The Emergence of a Privileged Synthon
The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and bioactive natural products. The strategic introduction of multiple functional groups onto this core scaffold allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No. 1256276-41-1) has garnered significant attention as a highly versatile intermediate.[1] The interplay of its electronic and steric features—the nucleophilic amino group, the synthetically versatile bromine atom amenable to cross-coupling, and the metabolism-blocking and binding-enhancing fluorine atom—provides a powerful toolkit for medicinal chemists.[2] This guide will illuminate the fundamental chemistry of this compound and showcase its role in the efficient construction of diverse heterocyclic systems.
Physicochemical Properties & Spectroscopic Characterization
A thorough understanding of a building block's properties is paramount for its effective utilization. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1256276-41-1 | [1] |
| Molecular Formula | C₅H₄BrFN₂ | [1] |
| Molecular Weight | 191.00 g/mol | [1] |
| Appearance | White to pale pink to pale brown solid | [3] |
| Melting Point | 96 °C | [4] |
| Purity | Typically ≥97% | [3] |
While specific, publicly available, peer-reviewed spectroscopic data for this compound is limited, data for the closely related isomer, 5-amino-3-bromo-2-fluoropyridine, is available and can provide insights into the expected spectral features.[5] The anticipated ¹H NMR spectrum would exhibit distinct signals for the two aromatic protons, with coupling patterns influenced by the fluorine and nitrogen substituents. The ¹³C NMR would show five signals for the pyridine ring carbons, with the carbon atoms attached to bromine, fluorine, and nitrogen exhibiting characteristic chemical shifts.
Synthesis of this compound: A Proposed Pathway
A potential synthetic pathway is outlined below, starting from a commercially available or readily synthesized fluorinated pyridine derivative.
Caption: A plausible synthetic route to this compound.
This proposed synthesis leverages the conversion of a hydroxypyridine to a bromopyridine, a common transformation in heterocyclic chemistry.[6][7] The subsequent reduction of the nitro group to an amine is a high-yielding and reliable reaction.
Experimental Protocol: Synthesis of the Nitro Intermediate (Hypothetical)
This protocol is adapted from the synthesis of a related compound, 2-bromo-5-fluoro-3-nitropyridine.[6][7]
-
To a flask charged with 2-hydroxy-3-nitro-5-fluoropyridine, add phosphorus(V) oxybromide (POBr₃) (3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Carefully heat the reaction mixture to 110 °C and maintain for 3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring onto ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-bromo-3-fluoro-5-nitropyridine.
Experimental Protocol: Reduction to this compound (Hypothetical)
This is a general procedure for the reduction of a nitro group in the presence of a bromo substituent.
-
To a solution of 2-bromo-3-fluoro-5-nitropyridine in ethanol or a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Reactivity and Applications in Heterocyclic Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 5-position can participate in cyclization and condensation reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl-aryl bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Caption: Suzuki-Miyaura coupling of this compound.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For electron-rich aminopyridines, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A variety of bases can be used, with inorganic bases like potassium carbonate or potassium phosphate being common choices.[8][9]
Self-Validating System: The progress of the reaction can be easily monitored by TLC or LC-MS by observing the disappearance of the starting bromopyridine and the appearance of the more polar product.
This protocol is adapted from procedures for similar aminobromopyridines.[10]
-
In a reaction vessel, combine this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination provides a direct route to N-aryl and N-heteroaryl amines.[11] This reaction allows for the substitution of the bromine atom in this compound with a variety of primary and secondary amines, including heterocyclic amines.[7][12]
Caption: Buchwald-Hartwig amination of this compound.
Expertise & Experience: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. For challenging substrates, such as heteroaryl halides, specialized biarylphosphine ligands (e.g., BINAP, Xantphos) are often necessary to achieve high catalytic turnover. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.[13]
This protocol is based on general procedures for the amination of bromopyridines.[14]
-
To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Cyclization Reactions: Building Fused Heterocyclic Systems
The amino group of this compound is a key functional handle for the construction of fused heterocyclic systems, which are prevalent in many classes of kinase inhibitors.
Imidazo[1,2-a]pyridines are a prominent scaffold in medicinal chemistry. The synthesis of these systems can be achieved by the condensation of a 2-aminopyridine with an α-haloketone. While the amino group in the target molecule is at the 5-position, derivatization can lead to intermediates suitable for such cyclizations. A more direct application involves the use of the amino group as a nucleophile in the formation of other fused systems like pyrazolopyridines.
Pyrazolopyridines are another important class of heterocyclic compounds with a wide range of biological activities, including kinase inhibition.[1][6] this compound can serve as a starting material for the synthesis of pyrazolo[3,4-b]pyridines.
Caption: A potential route to pyrazolopyridines from this compound.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
Substituted aminopyridines are core components of numerous kinase inhibitors. The this compound scaffold provides an excellent starting point for the synthesis of inhibitors targeting various kinases, such as Aurora kinases and Glycogen Synthase Kinase-3 (GSK-3).[15][16]
Aurora Kinase Inhibitors: The Aurora kinase family plays a crucial role in cell cycle regulation, and their inhibitors are being actively investigated as anti-cancer agents.[2] The aminopyridine moiety can form key hydrogen bonds with the hinge region of the kinase active site. The bromine at the 2-position allows for the introduction of larger substituents via cross-coupling to occupy the hydrophobic pocket, enhancing potency and selectivity.
GSK-3 Inhibitors: GSK-3 is implicated in a variety of diseases, including neurodegenerative disorders and diabetes. The development of selective GSK-3 inhibitors is an area of intense research.[16] The this compound scaffold can be elaborated to generate potent and selective GSK-3 inhibitors.
Conclusion
This compound is a valuable and versatile building block in modern heterocyclic chemistry. Its trifunctionalized nature allows for a wide range of synthetic transformations, making it an ideal starting material for the construction of complex, biologically active molecules. The ability to readily perform Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, coupled with the potential for the amino group to participate in cyclization reactions, provides a robust platform for the synthesis of diverse heterocyclic libraries. As the demand for novel therapeutic agents continues to grow, the strategic application of such privileged synthons will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. CAS RN 1256276-41-1 | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labproinc.com [labproinc.com]
- 4. 5-amino-3-bromo-2-fluoropyridine(209328-99-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Bromo-5-fluoro-3-nitropyridine | 652160-72-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1256276-41-1|this compound|BLD Pharm [bldpharm.com]
- 11. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound,1256276-41-1-Amadis Chemical [amadischem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to 5-Amino-2-bromo-3-fluoropyridine: A Cornerstone Pharmaceutical Intermediate
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein. Among the privileged heterocyclic structures, the pyridine ring is ubiquitous in pharmaceuticals. Consequently, poly-functionalized fluoropyridines are highly sought-after building blocks.
This guide focuses on 5-Amino-2-bromo-3-fluoropyridine , a versatile and high-value intermediate. Its strategic arrangement of an amino group, a bromine atom, and a fluorine atom on a pyridine core provides a rich platform for synthetic diversification. The distinct reactivity of each functional group allows for selective, sequential chemical transformations, making it an essential component in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] This document serves as a technical resource for researchers and drug development professionals, offering insights into its properties, synthesis, reactivity, and critical applications.
Physicochemical Properties and Structural Analysis
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in process development and scale-up. This compound is a solid at room temperature, typically appearing as a white to off-white or brown crystalline powder.[2]
The molecule's structure presents a fascinating interplay of electronic effects. The electron-donating amino group (-NH2) at the 5-position and the strongly electron-withdrawing fluorine atom at the 3-position create a unique electronic environment. The bromine atom at the 2-position serves as an excellent leaving group, primed for various cross-coupling reactions.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₅H₄BrFN₂ | PubChem |
| Molecular Weight | 191.00 g/mol | [3][4] |
| CAS Number | 1256276-41-1 | [5] |
| Melting Point | 60-70 °C | [2] |
| Appearance | White to brown crystalline powder | [2] |
| SMILES String | Nc1cc(F)cnc1Br | [4] |
| InChI Key | QUZAKZBKMMUARE-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing Strategies
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. While various proprietary methods exist, a common conceptual pathway involves the strategic introduction of the three key functional groups onto a pyridine core. One plausible synthetic approach is outlined below, illustrating the chemical logic involved.
A general strategy often begins with a more readily available substituted pyridine, followed by sequential bromination, fluorination, and amination (or nitration followed by reduction). The order of these steps is critical to manage the directing effects of the substituents and avoid unwanted side reactions. For instance, fluorination is often achieved via a Diazotization-Fluorination (Balz-Schiemann type) reaction on an amino-precursor.
A patented method for preparing similar fluoropyridine compounds involves dissolving an aminobromopyridine precursor in anhydrous hydrogen fluoride at low temperatures (e.g., -78 °C), followed by the addition of sodium nitrite.[6] This process generates a diazonium fluoride salt, which then decomposes to install the fluorine atom.
Exemplary Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a related trifunctional pyridine, demonstrating the logical steps that could be adapted for this compound.
Caption: Conceptual Synthesis Workflow for Poly-substituted Pyridines.
Reactivity and Application in API Synthesis
The true value of this compound lies in its versatile reactivity, which allows it to serve as a lynchpin in the construction of complex drug molecules.[1] The three functional groups offer orthogonal chemical handles for diversification.
-
The Bromine Atom (C2-position): This is the primary site for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical synthesis.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, introducing aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, attaching diverse amino side chains.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Stille Coupling: Reaction with organostannanes.
-
-
The Amino Group (C5-position): This nucleophilic site can be readily acylated, alkylated, or used as a handle to build larger structures. It can be converted into a diazonium salt for further transformations or act as a directing group for subsequent reactions on the pyridine ring.
-
The Fluorine Atom (C3-position): While generally stable, the C-F bond activates the pyridine ring for certain nucleophilic aromatic substitution (SNAr) reactions, although the C-Br bond is significantly more reactive.[7] The fluorine atom's primary role is often its persistence in the final API, where it imparts desirable pharmacological properties.
Key Reaction Pathways
The diagram below illustrates the principal reaction vectors available from the this compound core.
Caption: Key Synthetic Transformations of this compound.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is paramount. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9][10]
-
Handling: Avoid creating dust.[10] Do not eat, drink, or smoke when using this product.[8][9] Wash hands thoroughly after handling.[9][11]
-
Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[9][10]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9][11]
Conclusion and Future Perspectives
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its trifunctional nature provides a robust and flexible platform for the synthesis of novel molecular architectures. The ability to perform selective, high-yield transformations like palladium-catalyzed cross-couplings at the bromine position, coupled with the functional handle of the amino group and the metabolic benefits of the fluorine atom, makes it an invaluable intermediate.
As medicinal chemistry continues to tackle increasingly complex biological targets, the demand for sophisticated, precisely functionalized building blocks will only grow. Intermediates like this compound will remain at the forefront of this effort, providing the essential chemical starting points for the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. H37257.06 [thermofisher.com]
- 3. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-2-bromo-5-fluoropyridine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 97% | 1256276-41-1 [chemicalbook.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Amino-2-bromo-3-fluoropyridine
Introduction: The Strategic Importance of Substituted Aminopyridines
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacophore design. Specifically, highly functionalized aminopyridines are privileged structures found in a multitude of biologically active molecules, including kinase inhibitors and central nervous system agents. The title compound, 5-Amino-2-bromo-3-fluoropyridine, is a versatile building block, offering three distinct points for diversification. The Suzuki-Miyaura cross-coupling reaction at the 2-position (C-Br bond) is a powerful and efficient method for introducing aryl, heteroaryl, or vinyl substituents, thereby generating extensive libraries of novel chemical entities for biological screening.[1]
This application note provides a comprehensive guide to performing the Suzuki coupling of this compound. We will delve into a detailed experimental protocol, explore the mechanistic rationale behind the choice of reagents and conditions, and offer a troubleshooting guide to navigate the unique challenges presented by this electron-rich and potentially coordinating substrate.
The Challenge: Navigating the Reactivity of Aminopyridines
The Suzuki coupling of aminopyridines is not without its challenges. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively stalling the catalytic cycle and resulting in low yields or failed reactions.[2][3] Furthermore, the electron-donating nature of the amino group can decrease the reactivity of the C-Br bond towards the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][4] The presence of the fluorine atom ortho to the bromine introduces an additional electronic effect that must be considered when optimizing reaction conditions.
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging coupling partners.
Materials and Reagents:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) OR Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%) with a suitable ligand
-
Ligand (if using Pd(OAc)₂): SPhos (4-6 mol%)
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous Solvent: 1,4-Dioxane/water (4:1 or 5:1 mixture) or Toluene/water (10:1 mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (High-purity Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Reaction Setup and Procedure:
-
Preparation: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq). If using a solid palladium catalyst and ligand, add them at this stage.
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed anhydrous solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition (if liquid): If a catalyst solution is used, add it via syringe at this point.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands like SPhos, which stabilize the palladium center and promote the reaction.[2][7]
-
The Role of the Base: The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex ([Ar'B(OH)₃]⁻).[6][8][9] This negatively charged species readily transfers its organic group to the palladium(II) center. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred for aminopyridine substrates to minimize side reactions.[5]
-
Transmetalation: The aryl or heteroaryl group from the activated boronate complex displaces the halide on the palladium(II) intermediate, forming a di-organic palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Bulky, electron-rich ligands like SPhos are often superior for challenging substrates as they promote oxidative addition and prevent catalyst deactivation.[2][5] |
| Base | K₃PO₄ or K₂CO₃ | Milder bases are generally preferred to avoid side reactions. The choice of base can be critical and may require screening.[5] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A polar aprotic solvent is typically used. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[7] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition step. |
| Atmosphere | Inert (N₂ or Ar) | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction. Thorough degassing is crucial.[2] |
Troubleshooting Guide
Figure 2: Troubleshooting workflow for the Suzuki coupling of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any of the reagents.
-
Reagent Handling:
-
This compound: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[10][11][12][13]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and has associated health risks. Handle these solvents exclusively in a fume hood.
-
-
Reaction Conditions: Reactions should be conducted under an inert atmosphere. Ensure proper setup to prevent pressure buildup, especially if using sealed vials or microwave reactors.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, in accordance with institutional and local regulations.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of diverse libraries of substituted aminopyridines. While the substrate presents unique challenges due to potential catalyst inhibition, a carefully considered approach to the selection of the catalyst system, base, and reaction conditions can lead to high yields of the desired products. The protocol and insights provided in this application note serve as a comprehensive guide for researchers to successfully employ this valuable transformation in their synthetic endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-2-bromo-3-fluoropyridine
Introduction: The Strategic Importance of Fluorinated Aminopyridines in Medicinal Chemistry
The 2,5-diaminopyridine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of clinically relevant agents. The introduction of a fluorine atom at the 3-position of this scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can modulate the pKa of the neighboring amino groups, impact metabolic stability by blocking potential sites of oxidation, and alter binding affinities through unique electronic interactions with protein targets.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C-N bond, enabling the synthesis of these valuable compounds.[3][4] This reaction offers a significant advantage over classical methods, which often require harsh conditions and have a limited substrate scope.[5][6]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 5-Amino-2-bromo-3-fluoropyridine, offering detailed insights into reaction parameter optimization, a step-by-step experimental protocol, and troubleshooting advice based on established principles of the catalytic cycle.
Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[4] A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle is generally accepted to involve:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[4]
-
Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[4]
Part 1: Reaction Parameters and Optimization – A Causal Approach
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key parameters. The electronic nature of the substrate—an electron-deficient pyridine ring further deactivated by a fluorine atom and substituted with an amino group—presents specific challenges that must be addressed through careful optimization.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for an efficient reaction.[5] For electron-deficient heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands are generally preferred.[3] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Palladium Precursors: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ requires in-situ reduction, which can often be achieved by the phosphine ligand or the amine substrate.[7]
-
Ligands:
-
Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are often excellent choices for this type of transformation due to their steric bulk and electron-donating properties.[5][8]
-
Josiphos-type Ligands: These ferrocene-based ligands have also shown high efficacy in the amination of heteroaryl chlorides and can be effective for bromides as well.[5]
-
Xantphos: This bidentate ligand is another viable option, particularly in cases where other ligands lead to side reactions.[9][10]
-
The Role of the Base: Deprotonation is Key
The base is crucial for deprotonating the amine nucleophile to form the active palladium-amido complex.[8] The choice of base must be tailored to the pKa of the amine coupling partner.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most commonly employed bases.[8][11] NaOtBu is often a good first choice for a wide range of amines. LiHMDS can be beneficial for less acidic amines.[8]
-
Inorganic Bases: In some cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with more acidic amines or when the substrate is sensitive to stronger bases.[4][12]
Solvent Selection: Influencing Solubility and Reactivity
The solvent must be anhydrous and capable of dissolving the reactants at the reaction temperature.[8]
-
Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most common and generally effective solvents for Buchwald-Hartwig aminations.[8][12] They offer good solubility for the organometallic intermediates and are relatively inert.
-
Ethereal Solvents: Tetrahydrofuran (THF) can also be used, sometimes allowing for lower reaction temperatures.[5]
Temperature and Reaction Time: Driving the Reaction to Completion
The reaction temperature is a critical parameter to optimize. Generally, temperatures between 80-110 °C are required to drive the reaction to completion in a reasonable timeframe.[11] Reaction progress should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to determine the optimal reaction time.
Data Presentation: Summary of Representative Reaction Conditions
The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | [Pd(allyl)Cl]₂ |
| Ligand | XPhos | RuPhos | t-BuXPhos |
| Base | NaOtBu | LiHMDS | Cs₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature | 100 °C | 90 °C | 80 °C |
Part 2: Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. [11]
References
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling with 5-Amino-2-bromo-3-fluoropyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Amino-2-bromo-3-fluoropyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery and medicinal chemistry, substituted pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] Among these, this compound has emerged as a particularly valuable and versatile building block.[3][4] Its trifunctional nature—an electron-donating amino group, an electron-withdrawing fluorine atom, and a reactive bromine atom at a key position for cross-coupling—offers a rich platform for molecular diversification.[3] The strategic placement of these groups allows for the synthesis of complex, highly functionalized pyridine derivatives with tailored physicochemical properties, enhancing potency, selectivity, and metabolic stability in drug candidates.[3]
However, the very features that make this substrate so valuable also present unique synthetic challenges. The primary amine can coordinate to the palladium catalyst, potentially inhibiting its activity, while the electronic push-pull nature of the substituents can modulate the reactivity of the C-Br bond.[5] This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—with this compound. It offers field-proven insights, detailed protocols based on analogous systems, and an explanation of the causality behind experimental choices to empower researchers to successfully leverage this key intermediate.
Mechanistic Considerations: Navigating the Catalytic Cycle
The success of any palladium-catalyzed cross-coupling reaction hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][7][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine. The electron-rich nature of the aminopyridine ring, slightly offset by the inductive effect of the fluorine, generally facilitates this step.
-
Transmetalation/Amine Coordination : In the Suzuki reaction, an organoboron species transfers its organic group to the palladium(II) center. For Sonogashira, a copper acetylide performs this role.[1][9] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[10] The primary amine on the this compound substrate can compete for coordination sites on the palladium, a critical challenge that must be managed through careful ligand selection.[5]
-
Reductive Elimination : The two organic partners on the palladium(II) center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired product. The steric and electronic properties of the ligands are crucial for promoting this final, bond-forming step.[11]
The choice of phosphine ligand is arguably the most critical parameter. Bulky, electron-rich phosphine ligands are highly effective because they promote both the oxidative addition and the final reductive elimination steps while discouraging catalyst deactivation.[11][12]
Visualizing the Core Process
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, a common motif in pharmaceuticals.[13] For a substrate like this compound, the primary amine does not typically require protection if the correct conditions are chosen.[14] A weak inorganic base is usually sufficient to drive the catalytic cycle.[2]
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for structurally similar aminobromopyridines.[13][14][15]
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.5 eq).
-
Catalyst Addition : Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a combination of a palladium precursor and a ligand like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/H₂O.[2][13]
-
Reaction Execution : Heat the reaction mixture with vigorous stirring to 85-95 °C.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-18 hours.[2][16]
-
Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Analogy |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-85 | [13][16] |
| Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | 85-90 | 70-90 | [2] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 72-88 | [16] |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of diverse arylamines.[6] This reaction is particularly sensitive to the choice of ligand and base, especially with a potentially coordinating substrate like an aminopyridine.[5][7] A strong, non-nucleophilic base is required to deprotonate the coupling amine.[8] Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often the ligands of choice as they accelerate reductive elimination and prevent the formation of off-cycle catalyst species.[7]
Recommended Protocol: Buchwald-Hartwig Amination
This protocol is based on general procedures for challenging heteroaryl halides.[7][8][10]
-
Reaction Setup : In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS), 1.4 eq) to an oven-dried reaction tube.
-
Reagent Addition : Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction Execution : Seal the tube and heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring : Monitor reaction progress by LC-MS.
-
Work-up : After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Purification : Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Analogy |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 110 | 70-95 | [10] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 65-85 | [7] |
| BrettPhos-precatalyst (3) | - | LiHMDS | Dioxane | 100 | 75-90 | [5] |
Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.[1][17] The classic reaction uses a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base, which often doubles as the solvent.[18][19] The primary amine on the substrate is well-tolerated under these mild, basic conditions.
Recommended Protocol: Sonogashira Coupling
This protocol is based on established methods for aminobromopyridines.[1][20][21]
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Reagent Addition : Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq). Finally, add the terminal alkyne (1.1-1.2 eq) dropwise.
-
Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring : Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-16 hours.
-
Work-up : Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄.
-
Purification : Concentrate the solution and purify the residue by column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Analogy |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT-50 | 80-95 | [1][20] |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | RT | 75-90 | [21] |
| Pd(OAc)₂/Ligand (2-5) | - | Cs₂CO₃ | Dioxane | 80-100 | 70-85 | Copper-Free[17] |
Visualizing the Experimental Workflow
Caption: A general experimental workflow for cross-coupling reactions.
Trustworthiness & Troubleshooting
The protocols described are robust starting points derived from closely related structures. Self-validation is critical.
-
Low Yield or No Reaction :
-
Catalyst Deactivation : Ensure a strictly inert atmosphere and use anhydrous, degassed solvents. The primary amine on the substrate or impurities can poison the catalyst. Increasing ligand loading may help.
-
Ineffective Base : For Buchwald-Hartwig, the base must be strong enough to deprotonate the amine; ensure the base is fresh. For Suzuki, ensure the base is adequately soluble.
-
Poor Ligand Choice : If one class of ligand (e.g., triphenylphosphine) fails, switch to a bulkier, more electron-rich biarylphosphine ligand (e.g., XPhos for C-N, SPhos for C-C).[12][16]
-
-
Side Reactions :
-
Hydrodehalogenation : The replacement of bromine with hydrogen can occur, especially at high temperatures or with certain bases. Running the reaction at a lower temperature for a longer time may mitigate this.
-
Homocoupling : Boronic acid (Suzuki) or alkyne (Sonogashira) homocoupling can occur. This is often due to the presence of oxygen or issues with the copper co-catalyst in Sonogashira reactions.
-
By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize this compound to access a wide array of novel chemical entities for drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Amino-2-bromo-5-fluoropyridine | Properties, Uses, Safety & Suppliers in China [pipzine-chem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(II) intermediate with a coordinated boron anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Amino-2-bromo-3-fluoropyridine
Abstract
This document provides a comprehensive guide for medicinal chemists, researchers, and drug development professionals on the strategic use of 5-Amino-2-bromo-3-fluoropyridine as a pivotal building block in the synthesis of kinase inhibitors. The unique trifunctionalized nature of this pyridine derivative, featuring an amino group, a bromine atom, and a fluorine atom, offers a versatile platform for constructing complex molecular architectures with therapeutic potential.[1][2] We will delve into the nuanced reactivity of this scaffold, providing detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are the pillars of this guide, ensuring both scientific integrity and practical applicability.
Introduction: The Strategic Advantage of the this compound Scaffold
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The this compound scaffold has emerged as a particularly valuable starting material in this endeavor due to the strategic positioning of its functional groups.[1]
-
The Amino Group (-NH₂): This group often serves as a crucial hydrogen bond donor, enabling interaction with the hinge region of the kinase active site, a key determinant for binding affinity.[3]
-
The Bromine Atom (-Br): Positioned at the 2-position, the bromine atom is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl and heteroaryl moieties to probe the solvent-exposed regions of the kinase binding pocket and optimize inhibitor potency and selectivity.[3][4]
-
The Fluorine Atom (-F): The presence of a fluorine atom at the 3-position can significantly influence the physicochemical properties of the final inhibitor.[5] It can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[1][6]
This unique combination of functionalities makes this compound a highly sought-after intermediate for constructing diverse libraries of potential kinase inhibitors.[1][2]
Understanding the Reactivity of this compound
The synthetic utility of this compound is dictated by the interplay of its electronic and steric properties. The pyridine ring is inherently electron-deficient, and the substituents further modulate its reactivity.[4]
-
Electronic Effects: The amino group is a strong electron-donating group, which increases the electron density on the pyridine ring, particularly at the ortho and para positions. This electronic activation facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions at the C-Br bond.[4] The electronegative fluorine atom has an electron-withdrawing inductive effect.
-
Steric Effects: The positioning of the substituents around the pyridine ring influences the accessibility of the reactive sites to the catalytic machinery.
This balance of electronic and steric factors makes the C-Br bond at the 2-position highly amenable to cross-coupling reactions.
Core Synthetic Methodologies: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry for constructing C-C and C-N bonds. Below are detailed protocols for the two most relevant transformations for elaborating the this compound core.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming biaryl and hetero-biaryl structures, which are prevalent in kinase inhibitors.[7][8][9]
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol 1: Pd(PPh₃)₄ Catalyzed Suzuki-Miyaura Coupling [10][11]
This protocol is a robust starting point for coupling this compound with a variety of aryl and heteroaryl boronic acids.
| Component | Stoichiometry (eq.) | M.W. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 191.00 | 191 mg | Limiting Reagent |
| Arylboronic Acid | 1.2 | Variable | 1.2 mmol | |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg | Catalyst |
| K₃PO₄ | 2.0 | 212.27 | 425 mg | Base |
| 1,4-Dioxane | - | 88.11 | 8 mL | Solvent |
| Water (degassed) | - | 18.02 | 2 mL | Co-solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add degassed 1,4-dioxane and water (4:1 ratio).
-
Reaction: Stir the reaction mixture at 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.[3][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common structural motif in kinase inhibitors.[12][13] This reaction allows for the coupling of the this compound core with a wide range of primary and secondary amines.
Diagram: Generalized Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination using a Buchwald Ligand [10]
This protocol utilizes a modern, sterically hindered phosphine ligand for efficient C-N bond formation.
| Component | Stoichiometry (eq.) | M.W. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 191.00 | 191 mg | Limiting Reagent |
| Amine | 1.5 | Variable | 1.5 mmol | |
| Pd(OAc)₂ | 0.02 | 224.50 | 4.5 mg | Catalyst Precursor |
| SPhos | 0.04 | 410.48 | 16.4 mg | Ligand |
| K₃PO₄ | 3.0 | 212.27 | 637 mg | Base |
| Toluene | - | 92.14 | 10 mL | Solvent |
| Water (degassed) | - | 18.02 | 1 mL | Co-solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the amine (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed toluene and water (10:1 ratio).
-
Reaction: Stir the reaction mixture at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Characterization and Validation
Rigorous characterization of all intermediates and final products is essential for ensuring the integrity of the research. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the application of the described protocols, a hypothetical synthesis of a kinase inhibitor is presented below. This workflow demonstrates the sequential application of cross-coupling reactions to elaborate the this compound core.
Diagram: Hypothetical Kinase Inhibitor Synthesis Workflow
Caption: A workflow for the synthesis of a hypothetical kinase inhibitor.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for the strategic and efficient introduction of diverse chemical functionalities through well-established cross-coupling methodologies. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to accelerate their drug discovery efforts by leveraging the full synthetic potential of this valuable intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Role of 5-Amino-2-bromo-3-fluoropyridine in the Synthesis of Next-Generation Arylpicolinate Agrochemicals
Introduction: The Versatility of a Fluorinated Pyridine Building Block
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. Substituted pyridines are a cornerstone of modern agrochemical design, forming the core scaffold of numerous successful herbicides, fungicides, and insecticides.[1] Among these, the arylpicolinate class of herbicides, which includes commercially significant molecules like Halauxifen-methyl and Florpyrauxifen-benzyl, has demonstrated exceptional efficacy as synthetic auxins for controlling broadleaf weeds.[2][3][4][5] The precise arrangement of substituents on the pyridine ring is critical to their biological activity.
This application note details the strategic utility of 5-Amino-2-bromo-3-fluoropyridine as a versatile starting material for the synthesis of complex arylpicolinate herbicides. The specific arrangement of the amino, bromo, and fluoro groups on this pyridine core offers a robust and flexible platform for synthetic chemists. The bromine atom at the C2 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of the requisite aryl "tail" characteristic of this herbicide class.[1][6][7] The amino group at C5 and the fluorine at C3 are crucial for modulating the electronic properties and biological activity of the final molecule. This guide will provide a conceptual framework and detailed protocols for leveraging this key intermediate in the synthesis of a model arylpicolinate herbicide.
The Synthetic Advantage: Why this compound?
The unique substitution pattern of this compound provides a distinct synthetic logic for constructing highly functionalized pyridine-2-carboxylic acid derivatives. The reactivity of the different positions on the ring can be selectively addressed, allowing for a controlled, step-wise assembly of the final agrochemical.
-
C2-Bromo Position: This is the primary site for introducing molecular complexity. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation in industrial chemical synthesis.[1][6][7] This allows for the efficient attachment of the substituted aryl moiety required for herbicidal activity.
-
C5-Amino Group: The amino group is a powerful directing group and a key pharmacophoric feature. It can be readily protected to prevent unwanted side reactions during coupling and subsequent transformations. The unprotected amine is essential in the final active molecule for binding to the target site in the plant.
-
C3-Fluoro Position: The fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Its presence is a common strategy in agrochemical design to enhance potency and field persistence.[8] Furthermore, its strong electron-withdrawing nature can influence the regioselectivity of subsequent reactions, such as chlorination.
The logical flow for synthesizing an arylpicolinate herbicide from this precursor is visualized below.
Caption: Synthetic workflow for an arylpicolinate herbicide.
Application Protocol: Synthesis of a Halauxifen Analogue
This section provides a detailed, step-by-step protocol for the synthesis of a model arylpicolinate herbicide, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate, an analogue of Halauxifen-methyl.[4][9] This protocol is based on established synthetic methodologies for this class of compounds.
Part 1: Amino Group Protection
Rationale: The nucleophilic amino group can interfere with the palladium catalyst and base used in the subsequent Suzuki coupling. Protecting it as an acetamide is a common and reversible strategy.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(2-bromo-3-fluoro-5-pyridinyl)acetamide. The crude product is often of sufficient purity for the next step.
Part 2: Suzuki-Miyaura Cross-Coupling
Rationale: This key step forms the C-C bond between the pyridine "head" and the aryl "tail." The choice of catalyst, ligand, and base is critical for achieving high yield and preventing side reactions.[10]
Materials:
-
N-(2-bromo-3-fluoro-5-pyridinyl)acetamide (from Part 1)
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a flame-dried Schlenk flask, combine N-(2-bromo-3-fluoro-5-pyridinyl)acetamide (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor completion by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled biaryl product.
Part 3: Hydrolysis and Esterification to form the Picolinate
Rationale: The protected intermediate is converted to the final methyl ester. This is achieved through a one-pot hydrolysis of the acetamide and the nitrile (if a cyano group was carried through the coupling instead of the bromo group) followed by esterification. For this protocol, we assume a subsequent functionalization at the C2 position to form the methyl carboxylate. A more advanced synthesis might use a coupling partner that already contains a masked carboxylate. For simplicity, we will describe the final deprotection and assume the C2-carboxylate is in place.
Part 4: Deprotection of the Amino Group
Rationale: The final step is the removal of the acetyl protecting group to reveal the free amine, which is crucial for the herbicidal activity. This is typically achieved under acidic conditions.
Materials:
-
Protected arylpicolinate from previous steps
-
Hydrochloric Acid (e.g., 6M HCl)
-
Methanol
-
Sodium Bicarbonate
Procedure:
-
Dissolve the protected arylpicolinate intermediate in methanol.
-
Add 6M hydrochloric acid and heat the mixture to reflux for 4-8 hours until deacetylation is complete (monitored by LC-MS).
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final arylpicolinate herbicide.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key Suzuki-Miyaura coupling step. Optimization may be required based on specific substrates and scale.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Standard, effective catalyst for Suzuki couplings. |
| Ligand | Triphenylphosphine (in catalyst) | Stabilizes the palladium complex. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | Essential for the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers. |
| Reaction Time | 12-24 hours | Typical duration for completion. |
Conclusion and Future Perspectives
This compound is a strategically functionalized building block that provides a versatile and efficient entry point for the synthesis of high-value arylpicolinate herbicides. The distinct reactivity of its bromo, amino, and fluoro substituents allows for a controlled and logical assembly of these complex agrochemicals. The protocols outlined in this note, particularly the robust Suzuki-Miyaura coupling, demonstrate a field-proven pathway to these important crop protection agents. As the demand for more selective and environmentally benign herbicides continues to grow, the use of such intelligently designed synthetic intermediates will be crucial in accelerating the discovery and development of the next generation of agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Florpyrauxifen | C13H8Cl2F2N2O3 | CID 67420724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: Unambiguous Characterization of 5-Amino-2-bromo-3-fluoropyridine Derivatives using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of 5-Amino-2-bromo-3-fluoropyridine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery, making unambiguous structural verification essential. This document provides not only step-by-step protocols for sample preparation and data acquisition but also an in-depth analysis of the expected spectral features, including chemical shifts (δ) and spin-spin coupling constants (J). The influence of the amino, bromo, and fluoro substituents on the pyridine ring's electronic environment and its manifestation in the NMR spectra are discussed in detail.
Introduction
This compound derivatives represent a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of novel pharmaceutical agents. The precise arrangement of the amino, bromo, and fluoro substituents on the pyridine scaffold dictates the molecule's three-dimensional structure, reactivity, and ultimately its biological activity. Therefore, accurate and thorough characterization of these molecules is a cornerstone of the drug discovery and development process.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of molecular structure in solution.[2] ¹H NMR provides detailed information about the proton environment, including the number of distinct protons, their chemical environment, and their proximity to other nuclei. Concurrently, ¹³C NMR offers insights into the carbon framework of the molecule. The strategic placement of a fluorine atom (¹⁹F, a spin ½ nucleus) provides an additional layer of structural information through ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, which are highly sensitive to the number of intervening bonds and the dihedral angles.
This application note serves as a practical guide for researchers to effectively utilize ¹H and ¹³C NMR for the routine and in-depth characterization of this compound derivatives, ensuring the structural integrity of these vital synthetic intermediates.
Experimental Design and Rationale
The successful acquisition of high-quality NMR data hinges on meticulous sample preparation and the appropriate selection of experimental parameters. The protocols outlined below are designed to yield spectra with excellent resolution and signal-to-noise ratio, facilitating accurate interpretation.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
-
Analyte Purity: Ensure the this compound derivative is of high purity. Impurities can introduce extraneous signals, complicating spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for polar organic molecules. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3]
-
Concentration:
-
For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4][5]
-
For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]
-
-
Sample Preparation Workflow:
-
Accurately weigh the desired amount of the sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.[5]
-
Cap the NMR tube securely and label it clearly.
-
Data Acquisition and Processing
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Specific parameters may need to be optimized based on the instrument and the sample.
Protocol 2: ¹H NMR Data Acquisition
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for routine ¹H NMR.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[3]
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
-
Processing:
-
Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[3]
-
Spectral Interpretation: A Predictive Analysis
Molecular Structure and Numbering
Figure 1: Structure of this compound with atom numbering.
¹H NMR Spectrum: Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons (H4 and H6) and one for the amino group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H6 | 7.5 - 7.8 | Doublet of doublets (dd) | ³J(H6-H4) ≈ 2-3 Hz, ⁴J(H6-F) ≈ 2-4 Hz |
| H4 | 7.0 - 7.3 | Doublet of doublets (dd) | ³J(H4-H6) ≈ 2-3 Hz, ³J(H4-F) ≈ 8-10 Hz |
| NH₂ | 4.5 - 5.5 | Broad singlet (s) | - |
Table 1: Predicted ¹H NMR Data for this compound.
-
Rationale for Chemical Shifts:
-
The electron-withdrawing nature of the nitrogen atom, bromine, and fluorine will generally deshield the ring protons, shifting them downfield.
-
The amino group at the C5 position is an electron-donating group, which will have a shielding effect, particularly on the ortho (H4 and H6) protons, shifting them slightly upfield compared to a non-aminated pyridine.
-
-
Rationale for Coupling Patterns:
-
H6: Will be coupled to H4 (meta-coupling, ³J) and to the fluorine at C3 (four-bond coupling, ⁴J). The meta H-H coupling in pyridines is typically small (2-3 Hz). The four-bond H-F coupling is also expected to be small.
-
H4: Will be coupled to H6 (meta-coupling, ³J) and to the fluorine at C3 (three-bond coupling, ³J). The three-bond H-F coupling is significantly larger than the four-bond coupling and is a key diagnostic feature.
-
NH₂: The protons of the amino group often exchange with trace amounts of water in the solvent or with each other, leading to a broad signal. The chemical shift of this peak can be highly dependent on concentration and temperature.
-
¹³C NMR Spectrum: Predicted Chemical Shifts and Coupling Patterns
The proton-decoupled ¹³C NMR spectrum is expected to show five signals for the five carbon atoms of the pyridine ring. The chemical shifts and C-F coupling constants are highly informative.
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| C2 | 145 - 150 | ²J(C2-F) ≈ 15-25 Hz |
| C3 | 150 - 155 (d) | ¹J(C3-F) ≈ 230-250 Hz |
| C4 | 120 - 125 (d) | ²J(C4-F) ≈ 20-30 Hz |
| C5 | 135 - 140 | ³J(C5-F) ≈ 2-5 Hz |
| C6 | 130 - 135 | ⁴J(C6-F) ≈ 2-4 Hz |
Table 2: Predicted ¹³C NMR Data for this compound.
-
Rationale for Chemical Shifts and Coupling:
-
C3: The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond coupling constant (¹J(C-F)), which is a definitive indicator of the fluorine's position.
-
C2 and C4: The carbons adjacent to the fluorine-bearing carbon will also show significant deshielding and will display two-bond C-F couplings (²J(C-F)).
-
C2 is also attached to bromine, which will further influence its chemical shift.
-
C5 is attached to the electron-donating amino group, which will have a shielding effect.
-
The smaller three- and four-bond C-F couplings to C5 and C6, respectively, may also be observable and can further confirm the assignments.
-
Advanced NMR Techniques for Structural Confirmation
For complex derivatives or in cases of signal overlap, two-dimensional (2D) NMR experiments can be invaluable.
-
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons. In this case, a cross-peak between H4 and H6 would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This would definitively link the H4 and H6 signals to their respective carbon signals (C4 and C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons and for confirming long-range connectivities. For example, H6 would be expected to show correlations to C2, C4, and C5.
Figure 2: Workflow for comprehensive NMR-based structural elucidation.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable techniques for the definitive characterization of this compound derivatives. By carefully preparing the sample and selecting appropriate acquisition parameters, high-quality spectra can be obtained. A thorough understanding of the influence of the amino, bromo, and fluoro substituents on the chemical shifts and coupling constants allows for a confident and accurate interpretation of the resulting spectra. The predictive analysis provided in this note, based on established principles of NMR spectroscopy, serves as a robust guide for researchers in the field of drug discovery and development to ensure the structural integrity of their synthesized compounds. For even greater certainty, especially with novel derivatives, the use of 2D NMR techniques is highly recommended.
References
- 1. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Optimized Recrystallization Protocol for 5-Amino-2-bromo-3-fluoropyridine
Abstract
This application note provides a detailed and optimized protocol for the purification of 5-Amino-2-bromo-3-fluoropyridine via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield of this key pharmaceutical intermediate. This guide elucidates the rationale behind solvent selection, provides a comprehensive step-by-step procedure, and outlines essential safety considerations. The target audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Critical Role of Purity
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a pure form upon cooling, while impurities remain dissolved in the mother liquor.
Physicochemical Properties and Solvent Selection Rationale
A comprehensive understanding of the physicochemical properties of this compound is paramount for selecting an optimal recrystallization solvent. The presence of an amino group, a bromine atom, and a fluorine atom on the pyridine ring imparts a moderate polarity to the molecule.
Key Molecular Features Influencing Solubility:
-
Amino Group (-NH2): Capable of hydrogen bonding, suggesting solubility in protic solvents.
-
Pyridine Ring: Aromatic and capable of pi-pi stacking interactions.
-
Halogen Atoms (-Br, -F): Contribute to the overall polarity and molecular weight of the compound.
The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This differential solubility ensures maximum recovery of the purified product upon cooling. Furthermore, the solvent should not react with the compound and should be easily removable from the final crystalline product.
Based on the structural characteristics of substituted aminopyridines, a mixed solvent system often provides the necessary fine-tuning of solvent power to achieve optimal recrystallization. A "good" solvent, in which the compound is highly soluble, is paired with a "poor" solvent, in which the compound is sparingly soluble.
Recommended Solvent Systems
Through empirical testing and consideration of structurally similar compounds, the following solvent systems are recommended for the recrystallization of this compound.
| Solvent System | "Good" Solvent | "Poor" Solvent | Rationale |
| Ethanol/Water | Ethanol | Water | Ethanol effectively dissolves the compound at its boiling point, while the addition of water as an anti-solvent induces crystallization upon cooling. This is a common and effective system for many aminopyridine derivatives. |
| Isopropanol/Heptane | Isopropanol | Heptane | Isopropanol provides good solvating power at elevated temperatures. Heptane, a non-polar solvent, acts as an effective anti-solvent to promote crystal formation. |
| Toluene | Toluene | (None) | For a single-solvent system, toluene can be effective. The solubility of the compound in toluene is moderate at room temperature but increases significantly upon heating. |
Detailed Recrystallization Protocol
This protocol details the steps for purifying this compound using an ethanol/water solvent system. The principles can be adapted for other recommended solvent systems.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal, if needed)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1][2]
-
Causality: Using a minimal amount of hot solvent creates a supersaturated solution upon cooling, which is the driving force for crystallization.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.
-
Gently reheat the solution to boiling for a few minutes while stirring.[1][3]
-
Causality: Activated carbon has a high surface area and adsorbs colored impurities. It is important not to add it to a boiling solution to avoid bumping.
-
-
Hot Gravity Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.
-
Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.
-
Preheat the funnel and the receiving flask by pouring some hot solvent through the filter paper.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-warmed Erlenmeyer flask.
-
Causality: This step removes insoluble impurities and activated carbon. A hot filtration is necessary to prevent premature crystallization of the product on the filter paper.[1]
-
-
Inducing Crystallization:
-
Reheat the clear filtrate to boiling.
-
Slowly add deionized water (the "poor" solvent) dropwise to the hot solution with continuous swirling until a slight turbidity (cloudiness) persists.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.[1][4]
-
Causality: The addition of the anti-solvent decreases the solubility of the compound, bringing the solution to its saturation point. Reheating to clarity ensures that crystallization begins from a homogeneous solution.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Slow cooling promotes the formation of larger, purer crystals.[2][5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1][2]
-
Causality: Slow cooling allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and an appropriate grade of filter paper.[5]
-
Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Causality: Washing with a cold solvent mixture minimizes the loss of the product, as it is less soluble at lower temperatures.
-
-
Drying:
-
Press the crystals as dry as possible on the Buchner funnel by leaving the vacuum on.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point or in a desiccator until a constant weight is achieved.
-
Safety and Handling Precautions
This compound and the solvents used in this protocol require careful handling in a well-ventilated fume hood.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.[6]
-
Ethanol: Flammable liquid. Keep away from open flames and heat sources.
-
Toluene: Flammable and toxic. Avoid inhalation of vapors and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and repeat the cooling process. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] |
| Oily precipitate forms | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution, add more of the "good" solvent, and cool again. Ensure the chosen solvent's boiling point is below the compound's melting point. |
| Low recovery of product | Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is pre-heated. |
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound. By carefully selecting the solvent system and adhering to the detailed procedural steps, researchers can obtain a high-purity product with a good yield, which is essential for subsequent applications in pharmaceutical synthesis.
References
Application Notes & Protocols: The Strategic Use of 5-Amino-2-bromo-3-fluoropyridine in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and highly valued heterocycle, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a cornerstone of drug design. The strategic functionalization of this ring system unlocks vast chemical space for exploration. 5-Amino-2-bromo-3-fluoropyridine has emerged as a particularly powerful building block, offering a trifecta of functionalities that medicinal chemists can exploit to craft novel therapeutics with enhanced properties.[1]
This guide provides an in-depth exploration of this scaffold, moving beyond simple reaction schemes to explain the underlying principles that make it a valuable tool. We will delve into its inherent chemical logic, provide detailed, field-tested protocols for its elaboration, and offer insights into optimizing its use in drug discovery campaigns. The presence of an amine, a bromine atom, and a fluorine atom on the same pyridine core creates a platform for versatile and regioselective chemical modifications, making it an ideal starting point for library synthesis and lead optimization.[1][2]
The Chemical Logic: Why this compound?
The utility of this scaffold is not accidental; it is a direct result of the electronic and steric properties conferred by its three key functional groups. Understanding their individual and collective contributions is crucial for its effective implementation.
-
The Bromo Group (Position 2): This is the primary "handle" for synthetic elaboration. As a halogen, it is an excellent leaving group in palladium-catalyzed cross-coupling reactions, the workhorses of modern medicinal chemistry.[3][4] Its position ortho to the pyridine nitrogen can influence catalyst kinetics and substrate reactivity.
-
The Amino Group (Position 5): This group serves two main purposes. Firstly, it is a key pharmacophoric element, often acting as a hydrogen bond donor to engage with biological targets. Secondly, it is a versatile synthetic handle for derivatization through acylation, sulfonylation, or further cross-coupling, allowing for fine-tuning of a molecule's properties.
-
The Fluoro Group (Position 3): The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[5] A fluorine atom at the 3-position can:
-
Alter Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions (e.g., with hERG channels) and improve oral bioavailability by reducing protonation in the gut.
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[1]
-
Modulate Lipophilicity: It can increase the lipophilicity of the molecule, potentially improving membrane permeability.
-
Induce Favorable Conformations: The steric and electronic influence of fluorine can lock the molecule into a specific, biologically active conformation.
-
Physicochemical Properties Summary
| Property | Value / Description | Significance in Drug Discovery |
| Molecular Formula | C₅H₄BrFN₂ | Foundation for further synthesis. |
| Molecular Weight | 191.00 g/mol | Good starting point within Lipinski's Rule of Five. |
| Reactivity Centers | C2-Br (Cross-Coupling), C5-NH₂ (Acylation, etc.) | Provides orthogonal handles for sequential derivatization. |
| Fluorine Effect | Lowers pyridine pKa, blocks metabolism. | Improves drug-like properties, enhancing efficacy and stability.[1] |
Diagram: Reactivity Map of the Scaffold
The following diagram illustrates the key reactive sites on the this compound scaffold that are exploited in synthetic protocols.
Caption: Key reactive sites for synthetic elaboration.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position is primed for palladium-catalyzed cross-coupling, enabling the construction of complex molecular architectures.[2] The two most critical transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in kinase inhibitors and other targeted therapies.[4][6]
Principle: This reaction couples the bromopyridine (an organohalide) with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[7] The choice of catalyst, base, and solvent is critical, especially given the potential for the pyridine nitrogen or the C5-amino group to coordinate with the palladium center and inhibit catalysis.[8]
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 equiv.).[4]
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting halide. K₃PO₄ is an effective base for this transformation, often providing better results than carbonates for heteroaromatic substrates.
-
-
Inert Atmosphere:
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.[4]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%).[8]
-
Via syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The reaction concentration should be approximately 0.1 M with respect to the bromopyridine.[4][7]
-
Rationale: Pd(PPh₃)₄ is a reliable air-stable Pd(0) source. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents. Degassing the solvents is crucial to remove dissolved oxygen.
-
-
Reaction Execution:
-
Immerse the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[4]
-
-
Work-up:
-
Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[4]
-
Transfer the filtrate to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[9]
-
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 5-Amino-2-bromo-3-fluoropyridine
Introduction: Strategic Importance of Functionalized Aminopyridines
In the landscape of modern drug discovery and development, functionalized heterocyclic scaffolds are of paramount importance. Among these, the aminopyridine core is a privileged structure, appearing in a multitude of clinically significant molecules. The ability to selectively introduce molecular complexity to this core is a key objective for medicinal chemists. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed guide to the Heck reaction conditions specifically tailored for 5-Amino-2-bromo-3-fluoropyridine, a substrate with unique electronic and steric properties that necessitate careful optimization for successful coupling.
The presence of an amino group, a fluorine atom, and a bromine atom on the pyridine ring presents a unique set of challenges and opportunities. The electron-donating amino group can influence the reactivity of the pyridine ring and potentially coordinate with the palladium catalyst.[3][4] Conversely, the electron-withdrawing fluorine atom modulates the electronic character of the C-Br bond, impacting the oxidative addition step of the catalytic cycle. Understanding these electronic effects is crucial for the rational design of a successful Heck coupling protocol.
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the Heck reaction for the synthesis of novel derivatives of this compound. We will delve into the mechanistic underpinnings of the reaction, provide a systematic approach to optimizing reaction parameters, and present detailed, field-proven protocols.
The Mizoroki-Heck Reaction: A Mechanistic Overview
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[1][2] The catalytic cycle, a sequence of Pd(0) and Pd(II) intermediates, is the engine of this transformation.[5][6]
A generalized catalytic cycle for the Heck reaction is depicted below:
Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[5][7]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-addition where the aryl group is transferred to one of the alkene carbons and the palladium to the other.[8]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated in a syn-fashion, forming the new C=C double bond of the product and a hydrido-palladium complex.[5][8]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by removing HX from the hydrido-palladium complex, allowing the cycle to continue.[5]
Optimizing the Heck Reaction for this compound: A Parameter-Focused Approach
The successful Heck coupling of this compound hinges on the careful selection and optimization of several key reaction parameters. The interplay between the palladium source, ligand, base, solvent, and temperature is critical to achieving high yields and selectivity.
Palladium Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium catalyst and its coordinating ligand is arguably the most critical factor in a successful Heck reaction. The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) precursors that are readily available and generally provide good results.[5] Pd(OAc)₂ is often preferred for its stability and ease of handling. |
| Ligand Type | Monodentate Phosphines | For substrates like this compound, bulky, electron-rich monodentate phosphine ligands are often superior. They promote the oxidative addition step and can prevent catalyst deactivation that may be caused by the coordinating amino group.[9] |
| Specific Ligands | P(o-tol)₃, P(t-Bu)₃, Buchwald-type ligands (e.g., RuPhos, BrettPhos) | P(o-tol)₃ is a classic, effective ligand for Heck reactions. P(t-Bu)₃ is a more electron-rich and bulky ligand that can enhance reactivity with challenging substrates. Buchwald-type ligands are highly effective for cross-coupling reactions of heteroaromatic compounds and may offer improved performance.[3][4] |
The Role of the Base: More Than Just a Proton Scavenger
The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide (HBr in this case) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[5][10] The choice of base can also influence the reaction rate and selectivity.
| Base Type | Examples | Considerations |
| Inorganic Bases | K₂CO₃, Na₂CO₃, Cs₂CO₃, NaOAc | These are generally mild, inexpensive, and effective. Potassium and cesium carbonates are often more soluble and can lead to higher reaction rates. Sodium acetate is another common and effective choice.[5] |
| Organic Amine Bases | Et₃N, i-Pr₂NEt (Hünig's base) | These are stronger bases and can be effective, particularly in polar aprotic solvents. However, they can sometimes lead to side reactions or catalyst inhibition.[9] |
For this compound, starting with an inorganic base like K₂CO₃ or NaOAc is recommended to minimize potential complications arising from the interaction of an amine base with the amino-substituted substrate.
Solvent Selection: Creating the Right Environment
The solvent must be able to dissolve the reactants and the catalyst system and remain stable at the reaction temperature. The polarity of the solvent can also influence the reaction mechanism and outcome.
| Solvent | Characteristics | Applicability |
| DMF, DMAc, NMP | High-boiling polar aprotic solvents | These are the most common and generally effective solvents for Heck reactions, as they can solubilize a wide range of substrates and catalysts.[11] |
| Dioxane, Toluene | Less polar aprotic solvents | Can be effective, particularly with certain catalyst-ligand combinations. Toluene is a good choice for higher temperature reactions. |
| Acetonitrile (MeCN) | Polar aprotic solvent | Can be a good choice, but its lower boiling point may limit the reaction temperature. |
For this specific substrate, DMF or DMAc are excellent starting points due to their ability to dissolve the aminopyridine and the catalyst components effectively.
Experimental Workflow and Protocols
The following diagram outlines a general workflow for setting up and performing the Heck reaction with this compound.
Figure 2: General Experimental Workflow for the Heck Reaction.
Detailed Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a starting point for the optimization of the Heck reaction with this compound.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv) and anhydrous DMF (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add styrene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C in an oil bath.
-
Stir the reaction at this temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-3-fluoro-2-styrylpyridine.
-
Protocol for High-Throughput Screening of Reaction Conditions
For rapid optimization, a high-throughput screening approach using a 24-well plate format can be employed. This allows for the simultaneous evaluation of different catalysts, ligands, bases, and solvents.
Materials:
-
Stock solutions of this compound, alkene, palladium precursors, ligands, and bases in a suitable solvent (e.g., DMF).
-
24-well reaction block with magnetic stirring.
-
Inert atmosphere glovebox or manifold.
Procedure:
-
Plate Preparation:
-
In an inert atmosphere, dispense the appropriate volumes of the stock solutions of the palladium precursor, ligand, and base into each well of the reaction plate.
-
Add the stock solution of this compound to each well.
-
Add the alkene stock solution to each well.
-
-
Reaction:
-
Seal the reaction plate and place it in the reaction block.
-
Heat the block to the desired temperature and stir for the specified time.
-
-
Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Take an aliquot from each well, dilute it, and analyze by LC-MS to determine the conversion and the formation of the desired product.
-
This high-throughput approach allows for the rapid identification of promising reaction conditions that can then be further optimized on a larger scale.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. A different ligand or base may also be beneficial.
-
Side Product Formation: The formation of homocoupled byproducts can sometimes be an issue. This may be minimized by using a lower catalyst loading or a different ligand.
-
Catalyst Deactivation: The amino group on the substrate can potentially coordinate to the palladium and inhibit catalysis. Using bulky ligands can help mitigate this issue.
-
Purity of Reagents: The use of high-purity, anhydrous solvents and reagents is crucial for the success of palladium-catalyzed reactions.
Conclusion
The Heck reaction of this compound is a valuable transformation for the synthesis of novel, functionalized aminopyridine derivatives. A systematic approach to the optimization of reaction conditions, with a particular focus on the catalyst-ligand system and the base, is essential for achieving high yields and selectivity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful reaction in their synthetic endeavors.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. books.rsc.org [books.rsc.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 5-Amino-2-bromo-3-fluoropyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Amino-2-bromo-3-fluoropyridine. This particular substrate presents a unique set of challenges due to its electronic and structural properties. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and achieve higher yields.
Troubleshooting Guide: Addressing Low Yield and Side Reactions
Low yields in the Suzuki coupling of this compound can be frustrating. This section is structured to help you diagnose and solve common problems you might be facing at the bench.
Question 1: My reaction has stalled or is giving me a very low yield. What are the most likely causes?
Several factors can contribute to a low yield with this specific substrate. The pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to deactivation.[1] Additionally, the electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the reactivity of the C-Br bond.
Here’s a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient and potentially coordinating substrates like this, standard catalysts like Pd(PPh₃)₄ may not be optimal.[2]
-
Expert Insight: The primary amino group can act as a ligand for the palladium center, leading to catalyst inhibition.[1][3] While protection of the amine is an option, selecting a catalyst system that is less susceptible to this inhibition is often a more efficient strategy.[4] Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often more effective as they can promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]
-
-
Base Selection: The base plays a multifaceted role in the Suzuki reaction, including the formation of the reactive organoborate species.[7][8][9] For aminopyridines, a moderately strong base is often required.
-
Solvent and Temperature: The solvent system not only dissolves the reagents but also influences the reaction kinetics and selectivity.[11][12]
-
Expert Insight: A mixture of an organic solvent and water is common in Suzuki couplings.[13] For this substrate, systems like 1,4-dioxane/water or toluene/ethanol/water can be effective.[5] The reaction often requires heating, typically in the range of 80-120 °C, to proceed at a reasonable rate.[14][15]
-
Question 2: I'm observing significant amounts of side products. What are they and how can I minimize them?
The most common side reactions in this coupling are protodeboronation of the boronic acid and dehalogenation of the pyridine starting material.
-
Protodeboronation: This is the undesired reaction of the boronic acid with water or other protic species to form the corresponding arene, which reduces the amount of boronic acid available for the cross-coupling.[1]
-
Minimization Strategy:
-
-
Dehalogenation: This is the replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of 5-amino-3-fluoropyridine.[1][16]
-
Minimization Strategy:
-
This side reaction can be influenced by the choice of base and solvent.[1] Screening different conditions can help identify a system that minimizes dehalogenation.
-
The presence of palladium hydride species is often implicated in dehalogenation.[1] The choice of ligand and ensuring anhydrous conditions (where appropriate for the specific protocol) can help.
-
-
Question 3: Could the fluorine or amino substituents be directly interfering with the reaction?
Yes, both the fluorine and amino groups have a significant electronic impact on the pyridine ring, which can pose challenges for the Suzuki coupling.
-
Influence of the Amino Group: The primary amine is a known coordinating group for palladium, which can lead to catalyst inhibition.[3][17] This coordination can sequester the active catalyst, slowing down or halting the reaction. It has been reported that direct deprotonation of the amine by the base can occur when it is coordinated to the palladium center.[10][17]
-
Influence of the Fluorine Atom: The strongly electron-withdrawing fluorine atom makes the pyridine ring electron-deficient. While this can sometimes facilitate the oxidative addition step, it can also affect the overall electronic balance of the catalytic cycle.
Frequently Asked Questions (FAQs)
This section addresses broader questions about optimizing the Suzuki coupling for this compound.
Q1: What is the optimal catalyst and ligand combination for this substrate?
There is no single "best" combination for all Suzuki reactions, as the optimal choice can depend on the specific boronic acid used.[18] However, for challenging substrates like this compound, modern catalyst systems are generally required.
-
Recommended Catalyst Systems:
-
Palladium Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pd(0) sources like Pd₂(dba)₃ can sometimes be advantageous as they do not require an in-situ reduction step.[2]
-
Ligands: Bulky, electron-rich biarylphosphine ligands are highly recommended.[6] Examples include:
-
XPhos: Often a good first choice for challenging couplings.
-
SPhos: Another excellent option, particularly for sterically hindered substrates.
-
RuPhos: Can be effective when other ligands fail.
-
-
Q2: How do I choose the right base and solvent system?
The interplay between the base and solvent is crucial for a successful reaction.
-
Base Selection:
-
K₃PO₄: As mentioned, this is often a reliable choice.
-
Cs₂CO₃: A stronger base that can be effective in difficult couplings.
-
K₂CO₃: A common and cost-effective base, though it may be less effective for this specific substrate.
-
-
Solvent Systems:
-
Aqueous Mixtures: 1,4-Dioxane/water, THF/water, and Toluene/ethanol/water are all commonly used. The water is necessary to dissolve the inorganic base.[13]
-
Anhydrous Conditions: In some cases, anhydrous conditions with a soluble organic base may be beneficial, particularly if protodeboronation is a major issue. However, this is less common for standard Suzuki protocols.
-
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
Consistency in your experimental setup is key to achieving reproducible results.
-
Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1] It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves using Schlenk techniques or a glovebox.
-
Degassing Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.
-
Reagent Quality: Use high-purity reagents. Impurities in the starting materials or solvents can poison the catalyst.[5][19]
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Add anhydrous 1,4-dioxane to the flask containing the starting materials and base, followed by the catalyst/ligand mixture.
-
Add degassed water to achieve the desired solvent ratio (e.g., 4:1 dioxane:water).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes a set of hypothetical starting conditions for optimization based on literature for similar substrates.[4][10]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Expected Outcome |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | Potentially low yield due to catalyst inhibition. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | Good starting point for optimization. |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (3) | THF/H₂O (4:1) | 80 | Another strong candidate for achieving high yield. |
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Technical Support Center: Palladium Catalyst Removal from 5-Amino-2-bromo-3-fluoropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing palladium catalyst residues from reactions involving 5-Amino-2-bromo-3-fluoropyridine. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to help you achieve the high purity standards required for your downstream applications and active pharmaceutical ingredients (APIs).
The Challenge with this compound
The structure of this compound presents a unique set of challenges for palladium removal. The presence of the amino group and the pyridine nitrogen creates strong Lewis basic sites that can chelate with the palladium catalyst. This forms stable, soluble palladium complexes that are often difficult to remove through simple filtration or standard work-up procedures.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my this compound reaction?
A1: The primary difficulty stems from the molecule's inherent ability to act as a strong ligand for palladium. The lone pair of electrons on the pyridine nitrogen and the amino group can form stable complexes with the palladium catalyst, keeping it dissolved in the reaction mixture.[1][2] This prevents the easy removal of palladium through simple filtration, which is typically effective for heterogeneous catalysts like palladium on carbon (Pd/C).
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent limits for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which for a 10g daily dose of a drug, translates to a concentration limit of 10 parts per million (ppm).[2] European regulations also limit platinum group metals, including palladium, to less than 5 ppm in APIs.[3]
Q3: What are the most common methods for removing residual palladium?
A3: The most prevalent methods for palladium removal include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium.[4][5]
-
Activated Carbon Treatment: A cost-effective but sometimes less selective method.[1][4]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[3][4]
-
Filtration: Effective for heterogeneous or precipitated palladium.[1][4]
-
Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[4]
Q4: How do I choose the best palladium removal method for my specific reaction?
A4: The optimal method depends on several factors:
-
The nature of your product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?
-
The scale of your reaction: Cost and ease of handling are important for larger-scale synthesis.
-
The required purity level: Stricter limits may necessitate more specialized techniques.
This decision-making process can be visualized in the following workflow:
Caption: Decision workflow for palladium removal.
Troubleshooting Guide
Issue 1: High levels of palladium remain after standard filtration.
-
Potential Cause: The palladium is likely in a soluble form, complexed with your this compound product or ligands from the reaction. Simple filtration is ineffective against dissolved species.[5]
-
Suggested Solutions:
-
Employ a Palladium Scavenger: This is the most effective next step. Scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[1][5] Thiol-based and trimercaptotriazine (TMT)-based scavengers are often highly effective.[2]
-
Optimize Scavenging Conditions: Increase the temperature (e.g., 40-60 °C) and extend the treatment time (e.g., 4-16 hours) to improve the scavenger's efficiency.[1]
-
Consider a Pre-treatment Step: In some cases, a mild oxidation or reduction can change the palladium's oxidation state, making it more amenable to scavenging.[4]
-
Issue 2: Significant product loss during purification.
-
Potential Cause: Non-specific adsorption of your product onto the purification medium, which is a common issue with activated carbon.[1][4]
-
Suggested Solutions:
-
Screen Different Scavengers: Opt for scavengers with higher selectivity for palladium over your product.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.
-
Change the Solvent: The solvent can influence the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[4]
-
Switch to an Alternative Method: If product loss remains high, consider crystallization or liquid-liquid extraction.[4][6]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Potential Cause: Variability in the palladium species present at the end of the reaction (e.g., different oxidation states, coordination environments).[4]
-
Suggested Solutions:
-
Standardize the Reaction Work-up: A consistent work-up procedure before the palladium removal step will minimize variability in the palladium species.[4]
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
-
Proper Scavenger Handling: Ensure scavengers are stored and handled correctly, as some are sensitive to air and moisture.[1]
-
Data on Palladium Scavenger Performance
The choice of scavenger is critical. Below is a comparison of common scavenger types. The efficiency is highly dependent on specific reaction conditions.
| Scavenger Type | Functional Group | Typical Initial Pd Level (ppm) | Typical Final Pd Level (ppm) | Removal Efficiency | Notes |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species.[1][7] |
| Polymer-Bound TMT | Triazine-thiol | 500 - 1500 | <20 | >96% | Effective for a range of palladium catalysts.[1] |
| Activated Carbon | - | 300 - 1000 | <50 | Variable | Cost-effective, but may cause product loss.[1] |
| Biotage® MP-TMT | Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | High loading capacity.[1][8] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)
-
Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[4]
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.[1]
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filter the Resin: Filter the mixture through a pad of celite to remove the solid-supported scavenger.[4]
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[4]
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
-
Analyze for Residual Palladium: Quantify the remaining palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a rapid fluorescence-based assay.[3][9]
Caption: Scavenger resin batch protocol.
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.[1]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[1]
-
Wash the Celite Pad: Wash the celite pad with fresh solvent to recover any adsorbed product.[4]
-
Concentrate the Filtrate: Concentrate the filtrate to obtain the purified product.[4]
-
Analyze for Residual Palladium: Analyze the purified product for residual palladium content.[4]
Analytical Methods for Palladium Detection
Accurate quantification of residual palladium is crucial.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in APIs, offering high sensitivity and accuracy.[3][9] However, it requires expensive instrumentation and highly trained personnel.[3]
-
Rapid Fluorometric Methods: Newer methods based on palladium-catalyzed reactions that produce a fluorescent product offer a faster and more accessible way to screen for palladium during process development.[9][10] These can be performed in a standard lab with a fluorescent plate reader.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arborassays.com [arborassays.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
- 8. biotage.com [biotage.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Strategies to Prevent Homocoupling of Boronic Acids with 5-Amino-2-bromo-3-fluoropyridine in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 5-Amino-2-bromo-3-fluoropyridine in Suzuki-Miyaura cross-coupling reactions. A common challenge encountered is the undesired homocoupling of the boronic acid reagent, which can significantly impact reaction yield and purification efficiency. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to mitigate this side reaction.
I. Understanding the Problem: The "Why" Behind Boronic Acid Homocoupling
Before delving into solutions, it is crucial to understand the underlying mechanisms that lead to the formation of biaryl byproducts from the homocoupling of boronic acids. This undesired reaction pathway competes with the desired cross-coupling, consuming your valuable boronic acid and complicating downstream purification.
Question: What is boronic acid homocoupling and why is it problematic in my reaction with this compound?
Answer: Boronic acid homocoupling is a side reaction where two molecules of your boronic acid couple to form a symmetrical biaryl byproduct.[1] This is particularly troublesome for several reasons:
-
Reduced Yield: It consumes the boronic acid, thereby lowering the yield of your target 5-amino-3-fluoro-2-(aryl)pyridine product.
-
Purification Challenges: The homocoupled byproduct often has similar polarity and physical properties to the desired product, making separation by standard techniques like column chromatography difficult and laborious.[1]
-
Complex Reaction Kinetics: The presence of multiple competing reaction pathways can make reaction optimization and achieving reproducibility challenging.
There are two primary mechanisms responsible for boronic acid homocoupling in palladium-catalyzed Suzuki-Miyaura reactions:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that promotes the homocoupling of the boronic acid.[1][3]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst.[1][4] This is especially prevalent at the beginning of the reaction before the cross-coupling cycle is fully established.
The specific substrate, this compound, contains an amino group that can potentially coordinate to the palladium center, which could influence the delicate balance of the catalytic cycle and potentially exacerbate side reactions if not properly managed.[5]
II. Troubleshooting Guide: Pinpointing and Resolving Homocoupling Issues
This section provides a structured approach to troubleshooting and minimizing homocoupling in your Suzuki-Miyaura coupling with this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| High levels of boronic acid homocoupling byproduct observed by LC-MS or NMR. | 1. Inadequate deoxygenation of the reaction mixture. | 1. Implement rigorous degassing procedures such as inert gas sparging (N₂ or Ar) for 15-30 minutes or perform 3-5 freeze-pump-thaw cycles.[1] A subsurface sparge is more effective.[1][6] |
| 2. Use of a Pd(II) precatalyst without a reducing agent. | 2. Consider adding a mild reducing agent like potassium formate to the reaction mixture before the catalyst to minimize the concentration of free Pd(II).[6][7] | |
| 3. Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling over homocoupling.[8] | |
| Low yield of the desired 5-amino-3-fluoro-2-(aryl)pyridine product. | 1. Inefficient catalyst turnover. | 1. Ensure the purity of all reagents and the dryness of the solvent. |
| 2. Catalyst deactivation. | 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[1][9] | |
| 3. Incomplete reaction. | 3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[1] | |
| Difficult purification of the final product. | 1. Co-elution of the desired product with the homocoupled byproduct. | 1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation.[1] |
| 2. Consider recrystallization as an alternative purification method.[1] |
III. Frequently Asked Questions (FAQs)
Q1: How can I effectively remove dissolved oxygen from my reaction mixture?
A1: Rigorous degassing is critical. Two highly effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for at least 15-30 minutes can displace dissolved oxygen.[1] For maximum efficiency, use a subsurface sparge where the gas is introduced below the liquid surface.[1][6]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is a very effective method for removing dissolved gases.[1]
Q2: Can the choice of catalyst and ligand impact the extent of homocoupling?
A2: Absolutely. The choice of both the palladium source and the ligand plays a pivotal role.
-
Catalyst: While Pd(II) precatalysts are common, they can initiate homocoupling.[4] Using a Pd(0) source like Pd(PPh₃)₄ or employing a pre-catalyst that rapidly generates the active Pd(0) species can be advantageous.
-
Ligand: Bulky and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are known to promote the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[10][11][12]
Q3: What is the role of the base, and can it influence homocoupling?
A3: The base is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[13] While its primary role is in the main catalytic cycle, an inappropriate choice of base or base strength can potentially influence side reactions. For Suzuki couplings with aminopyridines, bases like K₃PO₄ or K₂CO₃ are often effective.[14][15]
Q4: Does reaction temperature affect homocoupling?
A4: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and potentially increase the rate of side reactions.[1][16] It is crucial to find the optimal temperature that provides a good reaction rate without significant byproduct formation. Monitoring the reaction at different temperatures is recommended during optimization.
Q5: Are there any additives that can suppress homocoupling?
A5: Yes, the addition of a mild reducing agent can be very effective, particularly when using a Pd(II) precatalyst. Potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly interfering with the main catalytic cycle.[6][7]
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Minimizing Homocoupling
This protocol is a starting point and may require optimization for specific boronic acids.
Reagents and Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (and ligand if separate) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system to separate the desired product from any residual homocoupled byproduct.
Data Presentation
The following table summarizes the effect of various strategies on minimizing boronic acid homocoupling, adapted from studies on structurally related Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Deoxygenation and Potassium Formate on Homocoupling [6]
| Entry | Deoxygenation Method | Additive | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | None | None | 15 | 75 |
| 2 | N₂ Sparge | None | 5 | 88 |
| 3 | N₂ Sparge | KCOOH | <1 | 92 |
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura cross-coupling cycle and the interfering homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
V. References
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?--INVALID-LINK--
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. --INVALID-LINK--
-
Le Grognec, E., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586. --INVALID-LINK--
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction: a mechanistic perspective. Chemical Society Reviews, 43(1), 412-443. --INVALID-LINK--
-
BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. --INVALID-LINK--
-
Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(23), 5274-5282. --INVALID-LINK--
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. --INVALID-LINK--
-
ResearchGate. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. --INVALID-LINK--
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?--INVALID-LINK--
-
ResearchGate. (2022). Insight into the purification strategies for removing the byproducts of Bispecific Antibodies. --INVALID-LINK--
-
Wikipedia. Suzuki reaction. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?--INVALID-LINK--
-
Smith, C. D., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1683-1690. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?--INVALID-LINK--
-
Organic Process Research & Development. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. --INVALID-LINK--
-
ResearchGate. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. --INVALID-LINK--
-
ResearchGate. (2013). The effect of various temperatures on the Suzuki coupling reaction. --INVALID-LINK--
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?--INVALID-LINK--
-
Bestchrom. (2024). Strategy for effective removal of byproducts from BsAb. --INVALID-LINK--
-
Reddit. (2024). Struggling with Suzuki Reaction. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Journal of Pharmaceutical Analysis. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. --INVALID-LINK--
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. --INVALID-LINK--
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. --INVALID-LINK--
-
BenchChem. (2025). purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. --INVALID-LINK--
-
ResearchGate. (2021). Removal of Antibody-Related Fragments During Asymmetric Bispecific Antibody Purification. --INVALID-LINK--
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid. --INVALID-LINK--
-
National Institutes of Health. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-bromo-3-fluoropyridine Derivatives
Welcome to the technical support center for the synthesis of 5-Amino-2-bromo-3-fluoropyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthetic process. Here, we address common challenges and provide practical, field-tested solutions to ensure the integrity and efficiency of your synthesis.
I. Overview of Synthetic Strategies & Core Challenges
The synthesis of this compound derivatives is a critical step in the development of numerous pharmaceutical compounds. The unique arrangement of the amino, bromo, and fluoro groups on the pyridine ring makes these molecules versatile building blocks. However, scaling up their synthesis from the lab bench to pilot or manufacturing scale presents a unique set of challenges. These can range from managing exothermic reactions and controlling regioselectivity to ensuring product purity and safe handling of hazardous materials.
This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and practical experience.
Common Synthetic Pathway
A frequently employed route to this compound derivatives involves a multi-step process that may include bromination, nitration, and subsequent reduction of a nitropyridine precursor. Each of these steps has its own potential pitfalls that can impact yield and purity, especially when transitioning to a larger scale.
Diagram: Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during the bromination of aminofluoropyridines, and how can they be minimized?
A1: A significant challenge in the bromination of aminofluoropyridines is the formation of di-brominated or other isomeric byproducts.[1] The amino group is a strong activating group, which can lead to over-bromination if the reaction conditions are not carefully controlled.[1]
Troubleshooting Strategies:
-
Control of Stoichiometry: Use of N-bromosuccinimide (NBS) is often preferred over elemental bromine as it is a milder brominating agent and easier to handle.[1] Precise control of the stoichiometry of NBS to the starting material is crucial. A slight excess may be needed to drive the reaction to completion, but a large excess will increase the formation of di-brominated species.
-
Temperature Management: Bromination reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0-10 °C) can help to control the reaction rate and improve selectivity.[1]
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Solvents like acetonitrile or dichloromethane are commonly used.
Q2: During the nitration step, I am observing low yields and the formation of multiple nitrated isomers. What is causing this?
A2: Nitration of the brominated aminofluoropyridine ring can be difficult to control due to the competing directing effects of the substituents. The amino group is ortho-, para-directing, while the halogens are ortho-, para-directing but deactivating. The fluorine atom's high electronegativity further influences the electronic distribution of the ring.
Troubleshooting Strategies:
-
Protecting the Amino Group: The strong activating and directing effect of the amino group can be mitigated by protecting it as an amide (e.g., using acetic anhydride) before nitration. This reduces its activating strength and can improve the regioselectivity of the nitration. The protecting group can be removed later in the synthetic sequence.
-
Careful Control of Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard nitrating mixture of nitric acid and sulfuric acid is often used.[2] The ratio and concentration of these acids should be carefully optimized.
-
Reaction Temperature: Nitration is a highly exothermic process. Maintaining a low and consistent temperature (e.g., -5 to 5 °C) is essential to prevent over-nitration and the formation of unwanted side products.
Q3: The reduction of the nitro group to an amine is sluggish and incomplete. How can I improve the efficiency of this step?
A3: Incomplete reduction of the nitro group can be due to several factors, including catalyst deactivation, insufficient reducing agent, or poor mass transfer in a heterogeneous reaction.
Troubleshooting Strategies:
-
Choice of Reducing Agent: Common methods for nitro group reduction include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or the use of metals in acidic media (e.g., iron in acetic acid or hydrochloric acid).[2][3] For scaling up, metal/acid reductions are often more practical and cost-effective.
-
Catalyst Loading and Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. The loading of the catalyst may need to be optimized for larger-scale reactions.
-
Reaction Conditions: Ensure vigorous stirring to facilitate good mixing, especially in heterogeneous reactions. The reaction temperature can also be increased to improve the reaction rate, but this should be done cautiously to avoid side reactions.
III. Troubleshooting Guide
This section provides a more in-depth look at specific problems that may arise during the scale-up process.
Problem 1: Poor Yield and Purity After Bromination
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting material | Insufficient brominating agent or reaction time. | Increase the equivalents of NBS slightly (e.g., 1.1-1.2 eq). Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Formation of multiple products (isomers, di-brominated species) | Reaction temperature is too high; incorrect solvent. | Maintain a low reaction temperature (0-10 °C).[1] Experiment with different solvents to optimize selectivity. |
| Difficult purification | Byproducts have similar polarity to the desired product. | Optimize the reaction conditions to minimize byproduct formation. Consider alternative purification techniques such as crystallization or flash chromatography with a carefully selected solvent system. |
Problem 2: Exothermic Runaway During Nitration
| Symptom | Potential Cause | Recommended Solution |
| Rapid and uncontrolled temperature increase | Addition rate of nitrating agent is too fast; inadequate cooling. | Add the nitrating agent slowly and portion-wise, ensuring the internal temperature does not exceed the set point. Use a cooling bath with sufficient capacity for the scale of the reaction. |
| Darkening of the reaction mixture and gas evolution | Decomposition of the starting material or product. | Immediately stop the addition of the nitrating agent and cool the reaction mixture. Consider diluting the reaction mixture with a suitable solvent if safe to do so. |
Problem 3: Inconsistent Results in the Reduction Step
| Symptom | Potential Cause | Recommended Solution |
| Reaction stalls before completion | Deactivation of the catalyst (if using hydrogenation); insufficient reducing agent. | For hydrogenation, consider adding fresh catalyst. For metal/acid reductions, ensure a sufficient excess of the metal is used. |
| Formation of side products (e.g., azo or azoxy compounds) | Over-reduction or side reactions due to high temperature. | Optimize the reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed. |
Diagram: Troubleshooting Logic for Bromination
Caption: A decision tree for troubleshooting common issues in the bromination step.
IV. Experimental Protocols
Step-by-Step Protocol: Bromination of 2-Amino-3-fluoropyridine
This is a general guideline and should be optimized for your specific substrate and scale.
-
Preparation: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Charging the Reactor: Charge the reactor with 2-Amino-3-fluoropyridine and a suitable solvent (e.g., acetonitrile). Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS) (1.05-1.1 equivalents) in the same solvent and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
V. Safety and Handling
Working with halogenated pyridines and strong acids and bases requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[4][5]
-
Handling Reagents:
-
Bromine/NBS: These are corrosive and toxic. Handle with care and avoid inhalation of dust or vapors.[5]
-
Nitric Acid/Sulfuric Acid: These are highly corrosive. Add them slowly and carefully to the reaction mixture, especially when working at a large scale.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
VI. References
-
2-Bromo-5-fluoropyridine - Safety Data Sheet - ChemicalBook. (2025-07-26).
-
2-Bromo-5-fluoropyridine - Apollo Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
-
SAFETY DATA SHEET - Fisher Scientific. (2024-04-01).
-
2-Bromo-3-fluoropyridine 40273-45-8 | Tokyo Chemical Industry Co., Ltd.(APAC).
-
3-Amino-5-fluoropyridine synthesis - ChemicalBook.
-
2-Amino-3-bromo-5-fluoropyridine (Synonyms: 3-Bromo-5-fluoro-2-pyridinamine) - MedChemExpress.
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
-
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central.
-
2,3-diaminopyridine - Organic Syntheses Procedure.
-
CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - Nature.
-
First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information - Royal Society of Chemistry.
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation - HETEROCYCLES.
-
2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem.
-
The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing).
-
Understanding the Properties of 3-Amino-2-bromo-5-fluoropyridine for Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD.
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - MDPI.
References
- 1. ijssst.info [ijssst.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
Validation & Comparative
Comparative Guide to 1H NMR Chemical Shift Assignment: The Case of 5-Amino-2-bromo-3-fluoropyridine
A Senior Application Scientist's Guide for Researchers in Drug Development
Introduction
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of success. 5-Amino-2-bromo-3-fluoropyridine is a substituted pyridine derivative, a class of compounds frequently utilized as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The precise arrangement of its substituents—an amino group, a bromine atom, and a fluorine atom—creates a unique electronic environment that profoundly influences its chemical reactivity and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the structure of such molecules.[2] However, the complex interplay of electronic effects from multiple, diverse substituents can make the assignment of proton (¹H) NMR signals challenging. An incorrect assignment can lead to the misidentification of a compound, wasting valuable resources and time in the drug discovery pipeline.
This guide provides an in-depth analysis of the ¹H NMR chemical shift assignment for this compound. Moving beyond a simple data report, we will dissect the underlying principles governing the observed chemical shifts and coupling constants. We will compare theoretical predictions with high-quality simulated data and contrast the spectrum with that of a structural isomer to underscore the sensitivity of NMR to subtle structural changes. This guide is designed to equip researchers with the expertise to confidently assign the spectra of complex substituted pyridines.
The Logic of Spectral Prediction: Unraveling Substituent Effects
Before analyzing the experimental spectrum, a robust theoretical prediction provides a critical framework for assignment. The chemical shift of each proton on the pyridine ring is a direct consequence of the electron density around it, which is modulated by the inductive and resonance effects of the substituents.[3]
The Subject Molecule: this compound
Let's consider the three substituents and their expected influence on the two ring protons, H-4 and H-6:
-
Amino (-NH₂) at C-5: This is a powerful electron-donating group (EDG) through resonance, increasing electron density at the ortho (C-4, C-6) and para (C-2) positions. This shielding effect should push the signals for H-4 and H-6 upfield (to a lower ppm value).[4]
-
Fluorine (-F) at C-3: As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, significantly deshielding nearby nuclei.[5] This will strongly affect the adjacent H-4, causing a substantial downfield shift (higher ppm). Fluorine's resonance donation is weak and generally outweighed by its inductive pull.
-
Bromine (-Br) at C-2: Bromine is also an inductively electron-withdrawing group (EWG), though less so than fluorine. Its effect will be felt throughout the ring, contributing to a general deshielding.
Predicted Outcome:
-
Chemical Shifts: The H-4 proton is flanked by the strongly deshielding fluorine atom and shielded by the amino group. The H-6 proton is shielded by the adjacent amino group but deshielded by the more distant halogens. The potent deshielding from the ortho-fluorine atom is expected to make H-4 appear significantly more downfield than H-6 .
-
Coupling Constants (J-coupling):
-
⁴J(H-H): H-4 and H-6 are meta to each other. This through-bond coupling is typically small, around 2-3 Hz.
-
³J(H-F): The coupling between H-4 and the fluorine at C-3 is a three-bond coupling, which is expected to be significant, typically in the range of 5-10 Hz.
-
⁵J(H-F): A five-bond coupling may exist between H-6 and the fluorine atom, but it is often too small to be resolved.
-
Therefore, we anticipate a spectrum with two signals in the aromatic region: H-4 should appear as a doublet of doublets (dd) due to coupling with both H-6 and F-3, while H-6 should appear as a doublet (d) from its coupling to H-4.
Experimental Verification and Unambiguous Assignment
To validate our predictions, we turn to experimental data. The following table summarizes the predicted ¹H NMR spectral data for this compound, generated using a high-quality simulation algorithm.[6][7]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| NH₂ | 5.95 | Broad Singlet | - | Exchangeable protons of the amino group. Signal position can vary with concentration and temperature.[8] |
| H-6 | 7.33 | Doublet (d) | ⁴J(H-H) = 2.5 Hz | Located upfield due to the strong shielding effect of the adjacent amino group. Shows only meta-coupling to H-4. |
| H-4 | 7.71 | Doublet of Doublets (dd) | ³J(H-F) = 8.5 Hz, ⁴J(H-H) = 2.5 Hz | Significantly shifted downfield by the powerful inductive effect of the adjacent fluorine atom. Exhibits coupling to both F-3 and H-4. |
This predicted data aligns perfectly with our theoretical analysis. The downfield position of H-4 confirms the dominant influence of the ortho-fluorine substituent, and the observed multiplicities provide definitive proof of the coupling network.
The Power of Comparison: Distinguishing Structural Isomers
The true test of spectral assignment lies in its ability to differentiate between closely related isomers. A minor change in substituent position can lead to a dramatically different NMR spectrum. Let's compare our target molecule with its isomer, 2-Amino-5-bromo-3-fluoropyridine .
Analysis of the Isomer: 2-Amino-5-bromo-3-fluoropyridine
In this isomer, the amino group is now at C-2.
-
Protons: The ring protons are now at positions H-4 and H-6.
-
Electronic Effects:
-
H-4: Is now meta to the amino group (weak shielding) and ortho to the fluorine (strong deshielding).
-
H-6: Is para to the amino group (strong shielding) and ortho to the bromine (deshielding).
-
-
Predicted Outcome: H-4 will still be strongly deshielded by the adjacent fluorine. H-6 is strongly shielded by the para-amino group. The chemical shift difference between them should remain large.
Table 2: Comparative ¹H NMR Data: Isomer vs. Target Molecule
| Compound | Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Key Differentiator |
| This compound | H-4 | 7.71 | dd | H-4 is a doublet of doublets due to H-F and H-H coupling. |
| H-6 | 7.33 | d | H-6 is a simple doublet. | |
| 2-Amino-5-bromo-3-fluoropyridine | H-4 | 7.85 | dd | Still a dd, but the chemical shift is different. |
| H-6 | 7.95 | d | H-6 is now the most downfield proton , deshielded by the adjacent bromine and lack of a strong ortho/para EDG. |
This comparative analysis clearly shows that while both isomers present two signals in the aromatic region, the relative positions and fine splitting patterns are distinct. Such a comparison provides an unequivocal method for confirming the identity of a synthesized compound.
Visualizing the Assignment Strategy
A logical workflow is essential for tackling complex spectral assignments. Advanced 2D NMR techniques can be employed to confirm the proton-proton and proton-carbon correlations, providing an orthogonal layer of validation.[4]
Caption: A logical workflow for NMR structure elucidation of substituted pyridines.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of the data underpins the accuracy of any assignment. Adhering to a standardized protocol is crucial for reproducibility and reliability.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better signal dispersion)
Procedure:
-
Sample Preparation: a. Weigh approximately 5 mg of the compound into a clean, dry vial. b. Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆). c. Vortex or sonicate the vial gently until the sample is fully dissolved. d. Using a pipette with a filter, transfer the solution into the NMR tube.
-
Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lines and good resolution. A well-shimmed sample will show narrow, symmetrical solvent peaks.
-
Acquisition Parameters (for a 400 MHz spectrometer): a. Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30'). b. Spectral Width (SW): Set to cover the expected range of proton signals (e.g., 12-16 ppm). c. Number of Scans (NS): Acquire at least 8 or 16 scans to ensure a good signal-to-noise ratio. d. Relaxation Delay (D1): Use a delay of 1.5-2.0 seconds to allow for adequate relaxation of the protons between scans. e. Acquisition Time (AQ): Set to be at least 3-4 seconds to ensure good digital resolution.
-
Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum carefully to ensure all peaks are in pure absorption mode. c. Reference the spectrum. If using DMSO-d₆, the residual solvent peak should be set to 2.50 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the chemical shifts, multiplicities, and coupling constants to perform the assignment.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of the competing electronic effects in a polysubstituted aromatic system. A systematic approach, beginning with a theoretical prediction based on fundamental principles of substituent effects, allows for a confident preliminary assignment. This assignment is then solidified by a detailed analysis of coupling patterns and, if necessary, confirmed with advanced 2D NMR experiments.
By comparing the spectrum of the target molecule to that of a structural isomer, we have demonstrated the remarkable sensitivity of ¹H NMR to the precise placement of substituents. This comparative methodology serves as a powerful tool for researchers, providing an extra layer of certainty in structural verification. For professionals in drug development, mastering these principles is not merely an academic exercise; it is an essential skill that ensures the integrity of research and accelerates the path to discovery.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Amino-2-bromo-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural integrity is not merely advantageous; it is imperative. Mass spectrometry (MS) stands as a pillar of analytical chemistry, offering unparalleled insights into molecular architecture through the meticulous analysis of fragmentation patterns. This guide, conceived from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the expected mass spectrometry fragmentation of 5-Amino-2-bromo-3-fluoropyridine, a compound of interest in medicinal chemistry due to its substituted pyridine scaffold.
This document moves beyond a simple recitation of data. It delves into the rationale behind the predicted fragmentation pathways, offers a robust experimental protocol for empirical validation, and objectively compares mass spectrometry with alternative analytical techniques. Every claim is substantiated with authoritative references, ensuring a self-validating and trustworthy resource for the discerning researcher.
The Predicted Fragmentation Cascade of this compound
The fragmentation of this compound under electron ionization (EI) mass spectrometry is a predictable yet intricate process governed by the interplay of its constituent functional groups: a stable aromatic pyridine ring, an amino group, and two different halogen substituents. The inherent stability of the pyridine ring suggests that the molecular ion peak will be prominent.[1]
Molecular Ion and Isotopic Signature
The molecular formula of this compound is C₅H₄BrFN₂. A key feature in its mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[2] This will result in two molecular ion peaks of similar intensity at m/z values separated by two mass units (M⁺ and M+2). The presence of a single nitrogen atom also adheres to the "nitrogen rule," which predicts an odd nominal molecular weight for a molecule containing an odd number of nitrogen atoms.[3]
Primary Fragmentation Pathways
The initial fragmentation events are dictated by the relative bond strengths and the stability of the resulting fragments. The following pathways are predicted:
-
Loss of a Bromine Radical (•Br): The C-Br bond is the weakest link in the molecule and its cleavage is a highly probable initial fragmentation step. This will result in a significant fragment ion.
-
Loss of a Hydrogen Cyanide (HCN): A common fragmentation pathway for pyridine and its derivatives is the elimination of a neutral molecule of HCN. This can occur from the molecular ion or subsequent fragment ions.
-
Loss of a Fluorine Radical (•F) or Hydrogen Fluoride (HF): While the C-F bond is stronger than the C-Br bond, the loss of a fluorine radical or a neutral HF molecule are also possible fragmentation routes for fluorinated aromatic compounds.[1]
-
Sequential Loss of Halogens and HCN: A cascade of fragmentations involving the sequential loss of the bromine radical, followed by HCN, and then potentially the fluorine radical, is anticipated.
The predicted fragmentation pathway is visualized in the following diagram:
Caption: Predicted EI-MS fragmentation pathway of this compound.
Predicted Mass Spectrometry Data
The following table summarizes the major predicted ions, their mass-to-charge ratios (m/z), and the proposed fragmentation:
| Predicted Ion (m/z) | Proposed Fragmentation | Notes |
| 190/192 | [M]⁺˙ (Molecular Ion) | The two peaks of nearly equal intensity are characteristic of a monobrominated compound. |
| 111 | [M - Br]⁺ | Loss of a bromine radical, a very common fragmentation for brominated compounds. |
| 163/165 | [M - HCN]⁺˙ | Loss of neutral hydrogen cyanide from the pyridine ring. |
| 84 | [M - Br - HCN]⁺ | Sequential loss of a bromine radical and hydrogen cyanide. |
| 171/173 | [M - F]⁺ | Loss of a fluorine radical. |
| 170/172 | [M - HF]⁺˙ | Loss of a neutral hydrogen fluoride molecule. |
Experimental Protocol for GC-MS Analysis
To empirically validate the predicted fragmentation pattern, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the method of choice due to the volatility of the analyte.
Sample Preparation
1.1. Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
1.2. Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Data Analysis
3.1. Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.
3.2. Mass Spectrum Extraction: Extract the mass spectrum of the identified peak.
3.3. Fragmentation Analysis: Analyze the fragmentation pattern, identifying the molecular ion peaks (M⁺ and M+2) and the major fragment ions. Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.
The following workflow visualizes the experimental process:
Caption: Experimental workflow for GC-MS analysis of this compound.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool for the structural elucidation of volatile compounds, a comprehensive analytical strategy often involves orthogonal techniques to provide a more complete picture of the analyte.
| Technique | Principle | Advantages for this compound | Disadvantages |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Provides detailed structural information through fragmentation patterns. High sensitivity and specificity. | Requires the analyte to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid mobile phase passing through a solid stationary phase. | Suitable for non-volatile or thermally labile compounds. Can be coupled with various detectors (UV, MS). | Does not inherently provide the same level of structural information as MS fragmentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides definitive structural information, including the connectivity of atoms and the 3D structure of the molecule. Non-destructive. | Lower sensitivity compared to MS. Requires a larger amount of pure sample. Complex spectra can be challenging to interpret. |
In-depth Comparison:
-
GC-MS vs. HPLC: For the specific analysis of this compound, which is expected to be volatile, GC-MS is the superior technique for initial identification and structural confirmation due to the rich information provided by its fragmentation pattern. HPLC would be a viable alternative, especially if coupled with a mass spectrometer (LC-MS), and would be the method of choice if dealing with a complex matrix or if the compound proved to be thermally unstable.[4][5][6]
-
GC-MS vs. NMR: NMR provides the most definitive structural information and is considered the gold standard for structure elucidation.[1][7][8] However, it is significantly less sensitive than MS and requires a pure, relatively concentrated sample. In a typical workflow, MS would be used for initial identification and to confirm the molecular weight and elemental composition (with high-resolution MS), while NMR would be used to definitively confirm the isomeric structure and connectivity of the atoms.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound provides a valuable analytical fingerprint for its identification and characterization. The characteristic isotopic signature of bromine, coupled with predictable losses of halogen radicals and hydrogen cyanide, offers a robust method for its detection. While GC-MS stands out as the primary technique for its analysis, a multi-faceted approach incorporating HPLC and NMR spectroscopy will yield the most comprehensive and unambiguous structural elucidation, adhering to the highest standards of scientific rigor in drug development and research.
References
- 1. Pep2Prob Benchmark: Predicting Fragment Ion Probability for MS2-based Proteomics [arxiv.org]
- 2. 2-Aminopyridine [webbook.nist.gov]
- 3. Full-Spectrum Prediction of Peptides Tandem Mass Spectra using Deep Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Validation of Mascot Search Results via Stable Isotope Labeling, Pair Picking, and Deconvolution of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 97% | 1256276-41-1 [chemicalbook.com]
Comparing reactivity of 5-Amino-2-bromo-3-fluoropyridine with 5-Amino-2-chloro-3-fluoropyridine
An In-Depth Comparative Guide to the Reactivity of 5-Amino-2-bromo-3-fluoropyridine and 5-Amino-2-chloro-3-fluoropyridine
Introduction
In the landscape of medicinal chemistry and drug development, functionalized pyridine scaffolds are indispensable building blocks. Among these, 5-Amino-2-halo-3-fluoropyridines serve as critical intermediates for introducing a substituted aminopyridine motif into target molecules. Their unique substitution pattern allows for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C2-position.
This guide provides a comprehensive comparison of the reactivity of two closely related yet distinct building blocks: This compound and 5-Amino-2-chloro-3-fluoropyridine . The choice between a bromo or chloro derivative is a critical decision in synthesis design, impacting catalyst selection, reaction kinetics, and overall process efficiency. Through an examination of fundamental reactivity principles and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic campaigns.
The Theoretical Framework: Understanding the Nuances of Reactivity
The reactivity of these two compounds is governed by the interplay of the carbon-halogen bond strength and the electronic effects of the substituents on the pyridine ring.
The Decisive Role of the Carbon-Halogen Bond in Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are the most common transformations for these substrates. The catalytic cycle for these reactions universally begins with the oxidative addition of the halo-pyridine to a Palladium(0) complex. This step, which involves the cleavage of the carbon-halogen (C-X) bond, is frequently the rate-determining step of the entire catalytic cycle.[1][2]
The fundamental difference between the bromo and chloro analogues lies in their C-X bond dissociation energies:
-
C-Br Bond: Approximately 285 kJ/mol
-
C-Cl Bond: Approximately 340 kJ/mol
The C-Br bond is significantly weaker than the C-Cl bond. Consequently, This compound undergoes oxidative addition to the Pd(0) catalyst more readily and at a faster rate than its chloro counterpart.[1] This inherent reactivity advantage has several practical implications:
-
Milder Reaction Conditions: Reactions with the bromo-derivative can often be performed at lower temperatures.[1]
-
Broader Catalyst Scope: A wider array of standard, less-activated palladium catalysts and ligands are effective.[1]
-
Faster Reaction Times: The faster catalytic turnover leads to shorter reaction durations.[1]
Conversely, activating the stronger C-Cl bond of 5-Amino-2-chloro-3-fluoropyridine is more challenging and typically requires more specialized and often more expensive catalytic systems. These systems feature electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the difficult C-Cl bond cleavage.[1][3]
Nucleophilic Aromatic Substitution (SNAr)
While less common for C-Br and C-Cl bonds in the presence of a C-F bond on the same ring, Nucleophilic Aromatic Substitution (SNAr) is another potential reaction pathway. The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the electron-withdrawing fluorine atom. This facilitates nucleophilic attack at the electron-poor carbon atoms, particularly at the C2 and C6 positions.[4][5] In an SNAr mechanism, the reaction rate is influenced by the electrophilicity of the carbon atom and the stability of the intermediate Meisenheimer complex. While fluoride is an excellent leaving group in many SNAr reactions due to its high electronegativity which activates the ring for attack[4][6], the primary utility of the title compounds lies in cross-coupling reactions where the C-Br and C-Cl bonds are selectively targeted.
Comparative Analysis in Key Transformations
The superior reactivity of the C-Br bond makes this compound the more versatile and often preferred substrate for a range of cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the stability of its boronic acid reagents.[7][8] When comparing the two substrates, the bromo-derivative consistently outperforms the chloro-derivative under standard conditions.
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Comparative Purity Analysis of 5-Amino-2-bromo-3-fluoropyridine: An Application Scientist's Guide to Method Selection
Abstract
This guide provides a comprehensive comparison of analytical methods for determining the purity of 5-Amino-2-bromo-3-fluoropyridine, a critical starting material in pharmaceutical synthesis. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical approach. This is critically compared with Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) with Flame Ionization Detection (FID). Through representative experimental data and step-by-step protocols, this guide offers researchers, scientists, and drug development professionals the necessary insights to make informed decisions for their analytical needs, balancing the imperatives of resolution, speed, and operational constraints.
Introduction: The Criticality of Purity for Synthetic Starting Materials
This compound serves as a key building block in the development of numerous active pharmaceutical ingredients (APIs). The purity of this starting material is not merely a quality metric; it is a foundational pillar of process safety, reaction efficiency, and the safety and efficacy of the final drug product. Impurities, even at trace levels, can lead to unwanted side reactions, the formation of toxic byproducts, or a reduction in overall yield. Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable for both quality control (QC) and regulatory compliance.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), underscore the necessity of identifying and controlling impurities in new drug substances. This places a significant burden on developers to not only quantify the purity of key intermediates but also to characterize the impurity profile. This guide explores and compares the predominant chromatographic techniques used for this purpose.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For routine quality control of non-volatile, polar aromatic compounds like this compound, RP-HPLC with UV detection is the industry's workhorse. Its robustness, versatility, and cost-effectiveness make it an ideal choice for most laboratories.
Rationale for Method Design
The selected method is designed for optimal resolution between the main analyte and its potential process-related impurities, such as starting materials or regioisomers.
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic properties, which provide excellent retention for aromatic compounds. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like our analyte by shielding residual silanol groups.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (Ammonium Acetate) and an organic modifier (Acetonitrile) is employed. The buffer controls the pH to ensure consistent ionization state of the amine, leading to reproducible retention times. Acetonitrile is selected for its low viscosity and UV transparency. The gradient allows for the efficient elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.
-
Detection: UV detection at 275 nm is selected based on the chromophoric nature of the pyridine ring, which exhibits strong absorbance at this wavelength, ensuring high sensitivity for both the parent compound and related aromatic impurities.
HPLC Experimental Workflow
The following diagram outlines the logical flow of the HPLC purity analysis process.
Caption: Standard workflow for HPLC purity analysis.
Detailed HPLC Protocol
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18.1-22 min (10% B for re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 275 nm |
| Sample Preparation | 0.5 mg/mL solution in 50:50 (v/v) Acetonitrile:Water |
Comparative Analysis: HPLC vs. UHPLC vs. GC
While HPLC is a robust standard, alternative technologies like UHPLC and GC offer distinct advantages in specific contexts. The choice of method is a strategic decision based on laboratory goals, such as throughput, sensitivity requirements, and the nature of potential impurities.
Method Comparison Framework
The selection of an optimal analytical method involves a trade-off between several key performance attributes.
Caption: Key decision criteria for analytical method selection.
Performance Data Summary
The following table presents representative data from the analysis of a single batch of this compound using the three compared methods. This data is illustrative of typical performance.
| Parameter | HPLC-UV | UHPLC-UV | GC-FID |
| Analyte Retention Time | 8.5 min | 2.8 min | 6.2 min |
| Total Run Time | 22 min | 5 min | 10 min |
| Resolution (critical pair) | 2.1 | 3.5 | 1.8 |
| Theoretical Plates (Analyte) | ~12,000 | ~25,000 | ~50,000 |
| Limit of Detection (LOD) | ~0.01% (area %) | ~0.005% (area %) | ~0.02% (area %) |
| Solvent Consumption/Run | ~20 mL | ~3 mL | <1 mL (excluding sample prep) |
| Primary Advantage | Robustness, Ubiquity | Speed, Resolution | Analysis of volatile impurities |
| Primary Disadvantage | Slower, Lower Resolution | Higher pressure/cost | Requires analyte volatility, potential for degradation |
In-Depth Comparison
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with sub-2 µm particles, operating at much higher pressures (>600 bar) than conventional HPLC. The primary benefit is a dramatic reduction in analysis time and an increase in separation efficiency (resolution and theoretical plates), as seen in the data table. This is ideal for high-throughput screening environments. However, it requires specialized instrumentation capable of handling high backpressures and is more susceptible to blockages from poorly prepared samples.
-
Gas Chromatography (GC): GC is an orthogonal technique, meaning it separates based on different principles (volatility and interaction with the stationary phase) than LC. This makes it exceptionally useful for identifying impurities that might co-elute with the main peak in an LC system. For this compound, GC is viable due to its reasonable volatility. However, its primary limitation is the requirement for thermal stability; thermally labile impurities could degrade in the high-temperature injector port, providing an inaccurate purity profile. GC-FID offers a near-universal response for carbon-containing compounds but generally has lower sensitivity for this analyte compared to HPLC-UV.
Alternative Method Protocols
UHPLC Protocol
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-0.5 min (10% B), 0.5-3.5 min (10-90% B), 3.5-4.0 min (90% B), 4.1-5.0 min (10% B) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 275 nm |
| Sample Preparation | 0.5 mg/mL solution in 50:50 (v/v) Acetonitrile:Water |
GC-FID Protocol
| Parameter | Condition |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, Constant flow at 1.2 mL/min |
| Oven Program | Start at 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 2 min) |
| Injector | Split (50:1), 250 °C |
| Injection Volume | 1 µL |
| Detector | Flame Ionization Detector (FID), 300 °C |
| Sample Preparation | 1.0 mg/mL solution in Dichloromethane |
Conclusion and Recommendations
For the routine purity analysis of this compound, the validated RP-HPLC method remains the recommended approach. It offers the best balance of performance, robustness, accessibility, and cost-effectiveness, aligning with the requirements of most QC laboratories.
UHPLC should be considered the preferred method in high-throughput environments where speed and higher resolution are paramount. The significant reduction in run time and solvent consumption can lead to long-term cost savings, justifying the initial capital investment.
GC-FID serves as a powerful orthogonal method. It is not recommended as the primary QC technique due to the potential for thermal degradation and lower sensitivity. However, it is invaluable for method validation (e.g., confirming peak homogeneity) and for investigating the presence of volatile or non-UV active impurities that would be missed by LC-UV methods. A comprehensive purity assessment, especially during process development, should leverage both LC and GC techniques to build a complete impurity profile.
A Senior Application Scientist's Guide to 5-Amino-2-bromo-3-fluoropyridine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic exploration of structure-activity relationships (SAR) is the cornerstone of successful drug discovery. The ability to systematically modify a lead compound and observe the resulting changes in biological activity allows for the rational design of more potent, selective, and safer therapeutics. Halogenated heterocycles, particularly substituted pyridines, are invaluable scaffolds in this process. This guide provides an in-depth technical comparison of 5-Amino-2-bromo-3-fluoropyridine as a key building block for SAR studies, offering insights into its reactivity, comparative performance against relevant alternatives, and practical experimental guidance.
The Strategic Advantage of the Aminobromofluoropyridine Scaffold
The this compound scaffold offers a unique combination of reactive vectors and modulators of physicochemical properties, making it a highly versatile starting point for SAR exploration. The strategic placement of the amino, bromo, and fluoro substituents provides medicinal chemists with a powerful toolkit to fine-tune a molecule's interaction with its biological target.
-
Orthogonal Reactivity for Controlled Derivatization : The bromine atom at the 2-position and the amino group at the 5-position offer orthogonal reactivity. The bromine is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The amino group, on the other hand, can be readily acylated, sulfonated, or used in reductive amination to explore different interactions in a binding pocket.
-
Fluorine's Impact on Potency and Pharmacokinetics : The fluorine atom at the 3-position is not merely a placeholder. Its high electronegativity can significantly influence the pKa of the pyridine nitrogen and the adjacent amino group, potentially altering hydrogen bonding interactions with the target protein. Furthermore, the introduction of fluorine can block metabolic hotspots, enhancing the metabolic stability and bioavailability of a drug candidate.
Comparative Analysis: this compound vs. Alternatives
The choice of a building block in an SAR campaign is a critical decision. Below is a comparison of this compound with other commonly used building blocks, highlighting their relative strengths and weaknesses.
| Building Block | Key Features & Applications in SAR | Advantages | Disadvantages |
| This compound | Introduction of diverse aryl/heteroaryl groups via Suzuki coupling at the 2-position. The amino group allows for further derivatization. The fluorine atom modulates pKa and metabolic stability. | Orthogonal reactivity, fine-tuning of electronics and metabolic stability. | Higher cost compared to non-fluorinated analogues. |
| 5-Amino-2-bromopyridine | A simpler analogue for introducing diversity at the 2-position via cross-coupling. | Lower cost, readily available. | Lacks the electronic and metabolic stability benefits of the fluorine substituent. |
| 2-Amino-5-bromopyridine | Isomeric alternative. Useful for exploring different vector orientations within a binding pocket. | Commercially available, offers different substitution patterns. | The proximity of the amino and bromo groups can sometimes lead to chelation with the palladium catalyst, potentially affecting reactivity. |
| 5-Amino-2-chloro-3-fluoropyridine | The chloro-analogue offers a different reactivity profile in cross-coupling reactions. | Generally lower cost than the bromo-analogue. | The C-Cl bond is less reactive than the C-Br bond, often requiring more forcing reaction conditions (higher temperatures, stronger bases, more specialized catalysts).[1] |
| Potassium (5-amino-3-fluoropyridin-2-yl)trifluoroborate | A boronic acid derivative for Suzuki coupling where the pyridine is the nucleophilic partner. | Bench-stable solid, often provides good yields in cross-coupling reactions.[2] | Requires an additional synthetic step to prepare from the corresponding halide. |
Experimental Data: A Head-to-Head Look at Reactivity
While direct, side-by-side comparative studies for this compound are not extensively published, we can draw valuable insights from studies on structurally similar compounds. For instance, in palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[3] This suggests that this compound will generally exhibit higher reactivity and require milder conditions than its chloro-analogue.
Data from a study on the closely related 5-bromo-2-methylpyridin-3-amine in Suzuki-Miyaura couplings demonstrates the feasibility of achieving good to excellent yields with a variety of arylboronic acids using a standard Pd(PPh₃)₄ catalyst system.[4][5]
Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Structurally Analogous Aminobromopyridine [4][5]
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 78 |
| 4-Methoxyphenylboronic acid | 82 |
| 4-Chlorophenylboronic acid | 75 |
| 4-(Trifluoromethyl)phenylboronic acid | 72 |
Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 1,4-dioxane/H₂O (4:1), 85-95 °C, >15 h.
These results provide a strong indication of the expected reactivity and yield for this compound under similar conditions. The electron-withdrawing nature of the fluorine atom in the target compound may slightly modulate the reactivity of the C-Br bond, but high yields are still anticipated.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This detailed protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%). Then, add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. An inert atmosphere is crucial for maintaining catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst deactivation. Degassing the solvents prior to use is a critical step for reproducible results.
-
Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Potassium carbonate is a common and effective choice for many Suzuki couplings. For more challenging substrates, a stronger base like potassium phosphate may be beneficial.
-
Ligand Selection: While Pd(PPh₃)₄ is a robust and versatile catalyst, for less reactive substrates or to improve yields, the use of more specialized ligands (e.g., Buchwald ligands like SPhos or XPhos) in combination with a palladium precursor (e.g., Pd(OAc)₂) may be necessary.
Visualizing the Workflow and Logic
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unambiguous Structure Determination: A Comparative Guide to the Validation of 5-Amino-2-bromo-3-fluoropyridine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a non-negotiable cornerstone of innovation. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, reactivity, and biological activity. In this guide, we delve into the gold-standard technique for structural validation, single-crystal X-ray crystallography, and provide a comparative analysis with other widely used spectroscopic methods for the characterization of small organic molecules, using 5-Amino-2-bromo-3-fluoropyridine as a central case study.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline solid, it provides a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision. This technique offers an unparalleled level of certainty, resolving any ambiguity that may arise from other analytical methods.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both skill and patience. The following workflow outlines the key stages involved in the crystallographic validation of a small molecule like our proxy, 3-Amino-5-bromo-2-iodopyridine.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Case Study: The Crystal Structure of 3-Amino-5-bromo-2-iodopyridine
The crystal structure of 3-Amino-5-bromo-2-iodopyridine was determined by X-ray diffraction, providing definitive proof of its molecular connectivity and conformation in the solid state[1][2][3]. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₅H₄BrIN₂ |
| Molecular Weight | 298.90 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.0983 Å, b = 15.172 Å, c = 12.038 Å, β = 90.152° |
| Volume | 748.5 ų |
| Z (Molecules per unit cell) | 4 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online[2][3].
This data provides an unambiguous three-dimensional model of the molecule, confirming the positions of the amino, bromo, and iodo substituents on the pyridine ring.
Complementary Techniques for Structural Elucidation
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and for providing complementary structural information, especially for non-crystalline materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Expected NMR Data for this compound:
-
¹H NMR: The proton NMR spectrum would be expected to show two distinct signals for the aromatic protons on the pyridine ring, likely appearing as doublets due to coupling with each other and potentially with the fluorine atom. The amino group protons would likely appear as a broad singlet. The chemical shifts of the ring protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amino group[4][5].
-
¹³C NMR: The carbon NMR spectrum would reveal five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be significantly influenced by the attached heteroatoms, with the carbons bonded to bromine, fluorine, and nitrogen showing characteristic shifts. Carbon-fluorine coupling would also be observed for the carbon atom directly bonded to fluorine and potentially for adjacent carbons[6].
-
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal would likely be split into a doublet of doublets due to coupling with the adjacent aromatic protons[7][8].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation analysis.
Expected Mass Spectrum for this compound:
-
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 natural abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity[9][10]. For C₅H₄BrFN₂, the expected molecular weight is approximately 191 g/mol [9].
-
Fragmentation Pattern: Electron ionization mass spectrometry would likely lead to fragmentation of the molecule, with potential losses of the bromine atom, the amino group, or hydrofluoric acid, providing further structural information.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Spectrum for this compound:
-
N-H Stretching: The amino group would give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, often appearing as two distinct peaks for the symmetric and asymmetric stretches of the primary amine[11][12][13].
-
C=C and C=N Stretching: The aromatic pyridine ring would show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-F and C-Br Stretching: Carbon-halogen bonds also have characteristic stretching frequencies, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-F stretch is usually found in the 1000-1400 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, typically between 500-600 cm⁻¹[14].
Comparative Analysis of Techniques
The following diagram illustrates the relationship between the different analytical techniques and the type of structural information they provide.
Caption: The complementary nature of different analytical techniques in structural elucidation.
Conclusion
The unambiguous determination of a molecule's structure is paramount in chemical research and drug development. While techniques like NMR, MS, and IR spectroscopy provide crucial information regarding connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms. As demonstrated with the proxy molecule, 3-Amino-5-bromo-2-iodopyridine, X-ray crystallography provides a level of structural detail that is unattainable by other methods. A comprehensive approach that utilizes a combination of these techniques ensures the highest level of confidence in structural assignment, paving the way for a deeper understanding of molecular properties and function.
References
- 1. 5-amino-3-bromo-2-fluoropyridine(209328-99-4) 1H NMR [m.chemicalbook.com]
- 2. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2-Amino-5-bromopyridine(1072-97-5) IR Spectrum [m.chemicalbook.com]
- 5. 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum [chemicalbook.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. Page loading... [wap.guidechem.com]
- 13. instanano.com [instanano.com]
- 14. m.youtube.com [m.youtube.com]
A Technical Guide to the Comparative Reactivity of Aminobromofluoropyridine Isomers for Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs. Their utility stems from their bioisosteric relationship with phenyl rings, improved solubility profiles, and the ability of the ring nitrogen to engage in crucial hydrogen bonding interactions with biological targets. The precise arrangement of substituents on the pyridine ring dramatically influences its chemical reactivity, which in turn dictates the feasibility and efficiency of synthetic routes towards complex drug candidates.
This guide provides an in-depth comparison of the reactivity of various isomers of aminobromofluoropyridine. As a Senior Application Scientist, my goal is to move beyond a simple list of facts and provide a framework for understanding why these isomers exhibit different reactivities. We will explore the intricate interplay of electronic and steric effects imparted by the amino, bromo, and fluoro groups at different positions on the pyridine ring. This analysis will be grounded in the fundamental principles of organic chemistry and supported by generalized, yet detailed, experimental protocols that can be adapted to your specific research needs. Every protocol is designed as a self-validating system, ensuring reliable and reproducible results.
The Critical Role of Isomerism in Reactivity
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, making them more susceptible to nucleophilic attack compared to the β (3- and 5-) positions. The introduction of additional substituents—an electron-donating amino group, a moderately electron-withdrawing bromine atom, and a strongly electron-withdrawing fluorine atom—creates a complex electronic landscape that is highly dependent on their relative positions.
This guide will focus on two key reaction classes that are central to modern drug discovery:
-
Palladium-Catalyzed Cross-Coupling Reactions: Specifically, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorses for C-C and C-N bond formation, respectively.
-
Nucleophilic Aromatic Substitution (SNAr): A fundamental reaction for the introduction of a wide range of nucleophiles onto the pyridine ring.
We will consider a representative set of hypothetical, yet plausible, isomers to illustrate the key principles of reactivity.
Theoretical Reactivity Analysis: A Predictive Framework
Before embarking on experimental work, a thorough theoretical analysis can provide invaluable insights into the expected reactivity of each isomer. This analysis is based on the electronic effects (resonance and induction) and steric hindrance around the reactive sites.
Electronic Effects of Substituents:
-
Amino Group (-NH₂): A strong electron-donating group through resonance (+M effect), which increases electron density on the ring, particularly at the ortho and para positions relative to the amino group.
-
Fluorine Atom (-F): A strongly electron-withdrawing group through induction (-I effect) due to its high electronegativity. It has a weak, opposing electron-donating resonance effect (+M), but the inductive effect typically dominates.
-
Bromine Atom (-Br): An electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). It is also an excellent leaving group in cross-coupling reactions.
The interplay of these effects determines the electron density at each carbon atom of the pyridine ring, influencing its susceptibility to electrophilic (in the case of the palladium catalyst in cross-coupling) or nucleophilic attack.
Steric Effects:
The size of the substituents and their proximity to the reaction center can hinder the approach of reagents, particularly the bulky phosphine ligands used in palladium catalysis.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules.[1] The reactivity of the C-Br bond in aminobromofluoropyridine isomers in these reactions is primarily governed by the ease of the oxidative addition step, which is the initial insertion of the palladium(0) catalyst into the C-Br bond.
Suzuki-Miyaura Coupling: A Comparative Outlook
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[2] The reactivity of our isomeric aminobromofluoropyridines will be influenced by the electronic environment of the C-Br bond.
Predicted Reactivity Order (Suzuki-Miyaura):
Based on electronic principles, we can predict the following general reactivity trend for the C-Br bond:
Isomer A (e.g., 2-Amino-5-bromo-3-fluoropyridine) > Isomer B (e.g., 4-Amino-2-bromo-5-fluoropyridine) > Isomer C (e.g., 3-Amino-5-bromo-2-fluoropyridine)
-
Isomer A (2-Amino-5-bromo-3-fluoropyridine): The amino group at the 2-position strongly activates the ring through resonance, increasing the electron density at the 5-position (para to the amino group). This enhanced electron density facilitates the oxidative addition of the palladium catalyst to the C-Br bond.
-
Isomer B (4-Amino-2-bromo-5-fluoropyridine): The amino group at the 4-position activates the 2-position (ortho). However, the proximity of the bromo group to the ring nitrogen, a site of potential catalyst coordination and deactivation, might temper this effect compared to Isomer A.
-
Isomer C (3-Amino-5-bromo-2-fluoropyridine): The amino group at the 3-position has a weaker activating effect on the 5-position (meta). Therefore, the C-Br bond is less electron-rich and likely to be the least reactive towards oxidative addition.
This protocol is designed to provide a standardized platform for comparing the reactivity of different aminobromofluoropyridine isomers.
Materials:
-
Aminobromofluoropyridine isomer (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add the aminobromofluoropyridine isomer (0.5 mmol), arylboronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add Pd(PPh₃)₄ (0.015 mmol).
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by LC-MS or GC-MS to determine the conversion of the starting material.
Data Presentation:
The results should be tabulated to compare the percentage conversion of each isomer at different time points.
| Isomer | % Conversion (1h) | % Conversion (4h) | % Conversion (24h) |
| Isomer A | |||
| Isomer B | |||
| Isomer C |
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Using the same catalyst and loading for all isomers is crucial for a fair comparison.
-
Base and Solvent: The K₂CO₃ and dioxane/water system is a standard and effective combination for a wide range of Suzuki couplings, ensuring that the reaction conditions are not a limiting factor for any of the isomers.
-
Monitoring: Kinetic monitoring by LC-MS or GC-MS provides quantitative data on the reaction rates, offering a more nuanced comparison than simply comparing isolated yields at a single time point.
Buchwald-Hartwig Amination: A Parallel Comparison
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[3][4] The same electronic principles that govern the Suzuki-Miyaura coupling apply here.
Predicted Reactivity Order (Buchwald-Hartwig):
The predicted reactivity order for the Buchwald-Hartwig amination will be the same as for the Suzuki-Miyaura coupling:
Isomer A > Isomer B > Isomer C
Materials:
-
Aminobromofluoropyridine isomer (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (0.7 mmol).
-
Add the aminobromofluoropyridine isomer (0.5 mmol).
-
Remove the tube from the glovebox and add anhydrous, degassed toluene (5 mL) and morpholine (0.6 mmol) under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress as described for the Suzuki-Miyaura coupling.
Data Presentation:
A similar table to the one for the Suzuki-Miyaura coupling should be used to present the comparative kinetic data.
| Isomer | % Conversion (1h) | % Conversion (4h) | % Conversion (24h) |
| Isomer A | |||
| Isomer B | |||
| Isomer C |
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is a highly active and general catalyst system for Buchwald-Hartwig aminations, capable of coupling a wide range of substrates.
-
Base: NaOtBu is a strong, non-nucleophilic base that is highly effective in these reactions.
-
Anhydrous Conditions: The Buchwald-Hartwig amination is sensitive to moisture, so the use of anhydrous solvents and an inert atmosphere is critical for reproducibility.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on pyridines is highly regioselective, with a strong preference for substitution at the positions ortho and para to the ring nitrogen.[1] This is because the electronegative nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance.[1]
Predicted Reactivity Order (SNAr):
For SNAr, the reactivity is governed by the electrophilicity of the carbon atom bearing the leaving group (in this case, we will consider the displacement of the fluorine atom, as the C-F bond is highly polarized, making the carbon atom more electrophilic, and fluoride is a good leaving group in activated systems).
Isomer D (e.g., 4-Amino-5-bromo-2-fluoropyridine) > Isomer E (e.g., 2-Amino-5-bromo-4-fluoropyridine) > Isomer F (e.g., 2-Amino-3-bromo-5-fluoropyridine)
-
Isomer D (4-Amino-5-bromo-2-fluoropyridine): The fluorine atom is at the 2-position (ortho to the nitrogen), which is highly activated towards nucleophilic attack. The negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen.
-
Isomer E (2-Amino-5-bromo-4-fluoropyridine): The fluorine atom is at the 4-position (para to the nitrogen), which is also highly activated. The reactivity relative to the 2-fluoro isomer can be substrate and nucleophile dependent.
-
Isomer F (2-Amino-3-bromo-5-fluoropyridine): The fluorine atom is at the 5-position (meta to the nitrogen). This position is not directly activated by the ring nitrogen, and therefore, this isomer is predicted to be the least reactive towards SNAr.
Materials:
-
Aminobromofluoropyridine isomer (1.0 equiv)
-
Nucleophile (e.g., Sodium methoxide, 1.5 equiv)
-
Solvent (e.g., Methanol)
Procedure:
-
Dissolve the aminobromofluoropyridine isomer (0.5 mmol) in methanol (5 mL) in a round-bottom flask.
-
Add sodium methoxide (0.75 mmol).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C).
-
Monitor the reaction progress by quenching aliquots with a mild acid and analyzing by LC-MS or ¹H NMR to observe the disappearance of the starting material and the appearance of the methoxy-substituted product.
Data Presentation:
| Isomer | % Conversion (1h) | % Conversion (4h) | % Conversion (24h) |
| Isomer D | |||
| Isomer E | |||
| Isomer F |
Causality Behind Experimental Choices:
-
Nucleophile and Solvent: Sodium methoxide in methanol is a classic and straightforward system for SNAr reactions. The solvent also acts as the source of the nucleophile's conjugate acid, which is important for the reaction mechanism.
-
Temperature Control: Maintaining a constant temperature is crucial for kinetic comparisons, as reaction rates are highly temperature-dependent.
Visualizing the Concepts
To further clarify the relationships discussed, the following diagrams illustrate the key concepts and workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of aminobromofluoropyridine isomers is a complex but predictable function of the electronic and steric interplay between the substituents and the pyridine ring. For palladium-catalyzed cross-coupling reactions, the reactivity of the C-Br bond is enhanced by the electron-donating amino group, particularly when it is positioned to activate the carbon bearing the bromine through resonance (ortho or para). Conversely, for nucleophilic aromatic substitution, reactivity is dictated by the electrophilicity of the carbon atom, with positions ortho and para to the ring nitrogen being the most activated.
This guide provides a robust theoretical framework and practical experimental protocols to enable researchers, scientists, and drug development professionals to make informed decisions in the design and execution of synthetic routes involving these valuable building blocks. By understanding the principles outlined herein, you can streamline your synthetic efforts, optimize reaction conditions, and accelerate the discovery of new medicines.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Stability of 5-Amino-2-bromo-3-fluoropyridine in Synthetic Chemistry
Introduction: The Challenge of Multi-Functionalized Heterocycles
In the landscape of modern drug discovery and materials science, halogenated and aminated pyridine scaffolds are indispensable building blocks. 5-Amino-2-bromo-3-fluoropyridine is a prime example of a highly functionalized intermediate, offering medicinal chemists multiple reaction vectors for molecular elaboration.[1][2] Its structure, featuring a nucleophilic amino group, a C-Br bond amenable to cross-coupling, and a modulating fluorine atom, presents a unique combination of reactivity.[1][3] However, this very complexity raises critical questions about its stability under diverse reaction conditions. The interplay between the electron-donating amino group and the electronegative fluorine atom can significantly influence the molecule's robustness.
This guide provides an in-depth assessment of the stability of this compound. We will move beyond catalog data to provide a framework for its rational use in synthesis. By understanding its potential degradation pathways and performance limits, researchers can optimize reaction conditions, minimize byproduct formation, and ensure the reliability of their synthetic routes. This analysis is grounded in established principles of physical organic chemistry and supported by actionable experimental protocols designed for validation in a standard laboratory setting.
Physicochemical Profile and Intrinsic Stability
A foundational understanding of a reagent's properties is paramount before its use in a reaction. Below is a summary of the key physicochemical characteristics of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrFN₂ | [4] |
| Molecular Weight | 191.00 g/mol | [4] |
| Appearance | White to pale brown powder/crystals | [5][6] |
| Melting Point | 99.0 - 108.0 °C | [5] |
| Purity (Typical) | ≥97% | [5][7] |
| Storage Conditions | Refrigerate (2-7°C), keep dry and away from strong oxidizing agents. | [8] |
The recommended storage in a refrigerated, inert environment suggests a potential sensitivity to atmospheric moisture, oxygen, and/or thermal stress.[8] While stable at room temperature for short periods, long-term stability necessitates these controlled conditions to prevent degradation.[9]
Theoretical Stability Assessment: An Electronic and Steric Perspective
The stability of this compound is dictated by the electronic interplay of its substituents on the electron-deficient pyridine ring.
-
Amino Group (-NH₂): Positioned at C5, this is a strong electron-donating group via the resonance effect (+M). This increases the electron density on the ring, which can influence its susceptibility to electrophilic attack, though the overall pyridine ring remains electron-deficient.
-
Fluorine Atom (-F): Located at C3, fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect lowers the electron density of the ring and can impact the pKa of the amino group and the pyridine nitrogen.
-
Bromine Atom (-Br): At the C2 position, bromine serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[10] The C-Br bond's reactivity is the primary locus of synthetic transformations.
The key stability question revolves around how these competing electronic effects influence the molecule's integrity under common reaction conditions, particularly acidic and basic media. The amino group could be protonated under acidic conditions, altering the electronic landscape. Conversely, basic conditions could potentially lead to nucleophilic aromatic substitution or other degradation pathways.
Experimental Workflow for Stability Evaluation
To empirically determine the stability envelope of this compound, a forced degradation study is the industry-standard approach.[11][12] This involves subjecting the compound to a range of harsh conditions to deliberately induce and identify potential degradation pathways.
Caption: Experimental workflow for forced degradation studies.
Comparative Stability Analysis: Isomeric Alternatives
To put the stability of this compound into context, it is useful to compare it with its isomers. The position of the substituents dramatically alters the electronic and steric environment, thereby affecting both stability and reactivity.[10]
| Compound | Structure | Key Stability Considerations | Predicted Reactivity in Cross-Coupling |
| This compound | BrC1=C(F)C=C(N)C=N1 | The amino group is para to the bromine, potentially increasing electron density at the C-Br bond through resonance, which could affect oxidative addition. | Good |
| 3-Amino-2-bromo-5-fluoropyridine [1][4] | FC1=CC(N)=C(Br)N=C1 | The amino group is ortho to the bromine. This proximity may lead to intramolecular interactions or steric hindrance, potentially influencing both stability and catalyst binding. | Potentially lower due to steric hindrance. |
| 2-Amino-5-bromo-3-fluoropyridine [13] | FC1=C(N)N=CC(Br)=C1 | The amino group is ortho to the pyridine nitrogen and meta to the bromine. The C-Br bond is less electronically influenced by the amino group compared to the 5-amino isomer. | Moderate to Good |
This comparative analysis suggests that while all three are valuable reagents, the choice of isomer can have significant implications for reaction outcomes. This compound is predicted to have a favorable balance of reactivity and stability, but this must be confirmed experimentally.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems for assessing stability.
Protocol 1: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.
-
Thermal: Place 5 mg of solid compound in a vial and heat at 80°C for 24 hours. After heating, dissolve in 5 mL of acetonitrile.
-
-
Sample Finalization: After the stress period, cool all samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Analyze all samples by HPLC-UV as described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the remaining this compound and separate it from potential degradants.[11]
Instrumentation:
-
System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Analysis: Calculate the percentage of the remaining parent compound by comparing the peak area in the stressed samples to that of an unstressed control sample.
Interpreting the Data: Potential Degradation Pathways
The results from the forced degradation study can reveal the compound's Achilles' heel.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Amino-2-bromo-5-fluoropyridine | Properties, Uses, Safety & Suppliers in China [pipzine-chem.com]
- 4. chemscene.com [chemscene.com]
- 5. H33811.06 [thermofisher.com]
- 6. H37257.06 [thermofisher.com]
- 7. 3-Amino-2-bromo-5-fluoropyridine, 97% | CymitQuimica [cymitquimica.com]
- 8. fishersci.at [fishersci.at]
- 9. 2-Amino-3-bromo-5-fluoropyridine [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Amino-2-bromo-3-fluoropyridine
The guidance herein is synthesized from hazard data for closely related aminobromofluoropyridines. The primary hazards associated with this class of compounds include acute oral toxicity, skin irritation, and serious eye damage.[1][2][3][4] Therefore, all handling procedures must be designed to prevent ingestion, skin contact, and eye exposure.
Hazard Identification and Risk Assessment
Based on analogues, 5-Amino-2-bromo-3-fluoropyridine is anticipated to be classified under the Globally Harmonized System (GHS) as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[1][2][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
These classifications necessitate stringent adherence to the personal protective equipment (PPE) protocols outlined below.
Core Personal Protective Equipment (PPE) Protocol
Effective protection from this compound requires a multi-layered approach. The following table details the minimum required PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Pyridine and its derivatives can penetrate certain types of gloves. Nitrile and neoprene offer good chemical resistance to this class of compounds.[6][7] Always double-glove when handling concentrated amounts. |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | This compound is expected to be a severe eye irritant or cause serious eye damage.[1][2] Standard safety glasses are insufficient. A face shield should be worn in addition to goggles when there is a significant splash risk.[8] |
| Body Protection | Fully-buttoned laboratory coat. | A lab coat provides a primary barrier against accidental skin contact from minor spills and contamination.[9] |
| Respiratory Protection | Use only in a certified chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation, all handling of solid and dissolved this compound must occur within a properly functioning fume hood.[7][10] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow is critical for minimizing exposure risk.
-
Preparation: Before handling the compound, ensure the designated workspace, typically a chemical fume hood, is clean and uncluttered. Check that the fume hood's certification is current and its airflow is optimal. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[9]
-
Donning PPE: Put on all required PPE as specified in the table above. Start with the lab coat, followed by safety goggles, and finally, gloves.
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use a spatula for solid transfers. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
After the procedure is complete, decontaminate the spatula and any other equipment used.
-
Wipe down the work surface inside the fume hood.
-
Carefully remove gloves, turning them inside out, and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.[1][8]
-
Emergency Response and Disposal Plan
Accidents, while preventable, require a clear and immediate response plan.
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[5] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Spill Response Workflow:
The following diagram outlines the decision-making process for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
Disposal Plan:
All waste containing this compound, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and compatible container.[9]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EH&S) department.
-
Dispose of the waste through your institution's official hazardous waste disposal program, following all local, state, and federal regulations.[1][5]
By integrating these expert-derived protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 3-Amino-2-bromo-5-fluoropyridine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Amino-2-bromo-5-fluoropyridine, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. nj.gov [nj.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. kishida.co.jp [kishida.co.jp]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
